2-(Hydroxymethyl)phenyl methylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(hydroxymethyl)phenyl] N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)13-8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAIHMUDNLJIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Hydroxymethyl Phenyl Methylcarbamate
Established Synthetic Pathways and Reaction Mechanisms
The traditional synthesis of carbamates often involves the reaction of an alcohol with an isocyanate or a chloroformate. In the case of 2-(hydroxymethyl)phenyl methylcarbamate, the precursor containing the essential amine functionality is 2-aminobenzyl alcohol.
Carbamate (B1207046) Ester Formation Mechanisms
The formation of the methylcarbamate group on the nitrogen atom of 2-aminobenzyl alcohol can be achieved through two primary mechanisms:
Reaction with Methyl Chloroformate: This is a common and well-established method for carbamate synthesis. The reaction proceeds via a nucleophilic acyl substitution where the amino group of 2-aminobenzyl alcohol attacks the electrophilic carbonyl carbon of methyl chloroformate. A base, typically a tertiary amine like triethylamine (B128534) (TEA), is used to neutralize the hydrochloric acid byproduct. The presence of the hydroxyl group on the phenyl ring generally does not interfere with this reaction, as the amine is a stronger nucleophile.
Reaction with Methyl Isocyanate: An alternative route involves the reaction of 2-aminobenzyl alcohol with methyl isocyanate. nih.gov In this reaction, the nucleophilic amino group adds to the electrophilic carbon of the isocyanate group. This reaction is often highly efficient and does not produce an acidic byproduct, which can be an advantage. However, isocyanates are known for their toxicity and moisture sensitivity, requiring careful handling. nih.govnih.gov
The mechanism for the reaction with methyl chloroformate involves the lone pair of the nitrogen in the amino group of 2-aminobenzyl alcohol attacking the carbonyl carbon of methyl chloroformate. This is followed by the elimination of the chloride ion, which is then scavenged by a base.
Precursor Synthesis and Intermediate Isolation
The key precursor for the synthesis of this compound is 2-aminobenzyl alcohol . This compound is commercially available. nih.gov
In a typical synthetic procedure analogous to the synthesis of similar compounds, 2-aminobenzyl alcohol would be dissolved in a suitable aprotic solvent, such as diethyl ether or tetrahydrofuran. mit.eduorganic-chemistry.org A base, like triethylamine, is added, followed by the slow addition of methyl chloroformate at a controlled temperature, often starting at 0-10°C and then allowing the reaction to proceed at room temperature. mit.edu
The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by filtering the triethylamine hydrochloride salt and removing the solvent under reduced pressure. The resulting crude product, this compound, can then be purified by crystallization.
A study on the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates provides a relevant experimental framework. mit.edu In this study, various substituted 2-hydroxybenzyl-N-methylamines were reacted with phenyl chlorocarbonates in diethyl ether in the presence of triethylamine. The reactions were reported to be complete within 30 minutes at room temperature, with yields ranging from 61% to 88% after purification. mit.edu Although this involves a phenyl chloroformate and an N-methylated amine, the fundamental reaction principle is directly applicable to the synthesis of this compound using methyl chloroformate and 2-aminobenzyl alcohol.
Table 1: Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-methylcarbamates via Chloroformate Reaction mit.edu
| Entry | R1 | R2 | R3 | R4 | Product | Yield (%) |
| 1a | H | Cl | H | H | 4-Chlorophenyl N-(2-hydroxybenzyl)-N-methylcarbamate | 61 |
| 1j | NO2 | H | H | H | 4-Nitrophenyl N-(2-hydroxybenzyl)-N-methylcarbamate | 79 |
| 1k | NO2 | H | H | Cl | 4-Chlorophenyl N-(5-nitro-2-hydroxybenzyl)-N-methylcarbamate | 88 |
This table is illustrative of the synthesis of structurally similar compounds and the expected range of yields.
Advanced Synthetic Strategies
Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. For the synthesis of this compound, catalytic and green chemistry approaches offer promising alternatives to traditional methods.
Catalytic Approaches in Carbamate Synthesis
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of C-N bonds, including those in carbamates.
Palladium-catalyzed cross-coupling reactions provide a versatile method for the synthesis of N-aryl carbamates. nih.govacs.orgunion.edu A general approach involves the reaction of an aryl halide or triflate with an isocyanate source, such as sodium cyanate (B1221674), in the presence of a palladium catalyst and a suitable alcohol. nih.govacs.orgunion.edu The in-situ generated aryl isocyanate is then trapped by the alcohol to form the carbamate.
For the synthesis of this compound, a potential palladium-catalyzed route could involve the coupling of a suitable ortho-substituted aryl halide (e.g., 2-bromo or 2-chlorobenzyl alcohol) with a source of the methylcarbamate group. However, the presence of the free hydroxyl group on the benzyl (B1604629) alcohol precursor could potentially interfere with the catalytic cycle by coordinating to the palladium center.
A more direct approach would be the palladium-catalyzed C-H activation/amination of a suitable precursor. For instance, a directed C-H arylation of aniline (B41778) carbamates with diazonium salts has been reported, proceeding smoothly at room temperature. acs.org While this specific example leads to C-C bond formation, the principle of using a carbamate directing group for palladium-catalyzed functionalization is relevant.
A study by Buchwald and coworkers describes an efficient palladium-catalyzed synthesis of N-aryl carbamates by coupling aryl chlorides and triflates with sodium cyanate in the presence of an alcohol. nih.govacs.orgunion.edu This method tolerates a wide range of functional groups, although the direct application to substrates with a hydroxymethyl group on the aromatic ring was not explicitly detailed. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and selectivity.
Table 2: Palladium-Catalyzed Synthesis of N-Aryl Carbamates nih.gov
| Entry | Aryl Halide/Triflate | Alcohol | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Methanol | Methyl (4-methylphenyl)carbamate | 85 |
| 2 | 4-Trifluoromethoxyphenyl chloride | Ethanol | Ethyl (4-trifluoromethoxyphenyl)carbamate | 92 |
| 3 | 1-Chloro-4-nitrobenzene | Benzyl alcohol | Benzyl (4-nitrophenyl)carbamate | 95 |
This table showcases the general applicability of the palladium-catalyzed method for N-aryl carbamate synthesis.
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For carbamate synthesis, this often involves moving away from toxic reagents like phosgene (B1210022) and its derivatives (e.g., chloroformates) and isocyanates.
Alternative, greener routes for carbamate synthesis include:
From Carbon Dioxide (CO₂): The use of CO₂ as a C1 source is a highly attractive green approach. Carbamates can be synthesized from the three-component reaction of an amine, an alcohol, and CO₂. This method often requires a catalyst and a dehydrating agent to drive the reaction towards the product.
From Urea (B33335) and Alcohols: The reaction of urea with an alcohol in the presence of a suitable catalyst can produce carbamates. This method avoids the use of hazardous starting materials. A study on the synthesis of phenyl carbamate from urea and phenol (B47542) using a Lewis acid catalyst was attempted, though with varied results.
From Dialkyl Carbonates: Dimethyl carbonate (DMC) is considered a green reagent and can be used for the synthesis of carbamates by reaction with amines. A study on the synthesis of methyl N-phenyl carbamate from aniline and DMC catalyzed by ionic liquid-promoted zinc acetate (B1210297) showed excellent conversion and selectivity. This approach could potentially be adapted for the synthesis of this compound from 2-aminobenzyl alcohol.
The application of these green principles to the synthesis of this compound would involve exploring catalytic systems that can efficiently mediate the reaction of 2-aminobenzyl alcohol with CO₂ and methanol, or with dimethyl carbonate. The challenge lies in achieving high selectivity for the desired product in the presence of the additional hydroxyl group.
Stereoselective Synthesis of Carbamate Analogs
The stereoselective synthesis of carbamate analogs, particularly those with chiral centers, is crucial for understanding their biological interactions and for the development of new chemical entities. While specific literature on the stereoselective synthesis of this compound is not abundant, general principles of asymmetric synthesis can be applied to its analogs.
One established method for achieving stereoselectivity in the synthesis of benzylic carbamates involves the use of chiral catalysts or auxiliaries. For instance, the N-carbamate group itself can direct stereoselective transformations. A double SN2 process, initiated by the participation of the neighboring N-carbamate group, has been proposed to explain the retention of configuration at a chiral benzylic center during the synthesis of vicinal amino sulfides nih.gov. This principle could be extended to the synthesis of chiral analogs of this compound.
Another approach involves the use of chiral ligands in metal-catalyzed reactions. For example, palladium-catalyzed asymmetric benzylic substitution reactions of benzylic geminal dicarboxylates with imino esters have been shown to produce chiral benzylic alcohol derivatives with high diastereo- and enantioselectivity umn.edu. By carefully selecting the chiral ligands for the metal catalyst, it is possible to control the stereochemical outcome of the reaction, providing access to specific stereoisomers of carbamate analogs.
Bio-Inspired Synthetic Routes
Bio-inspired synthesis aims to mimic nature's efficient and environmentally benign chemical processes. The development of bio-inspired routes for the synthesis of carbamates, including this compound, focuses on the use of enzymes and renewable resources.
A significant bio-inspired approach involves the use of carbon dioxide (CO2) as a C1 building block. The reaction of CO2 with amines to form carbamates is a well-known process in biological systems. Mechanistic studies have shown that this reaction can be facilitated by superbases, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), which activates the amine for a concerted carboxylation reaction with a free CO2 molecule rsc.org. This method offers a greener alternative to traditional methods that often employ hazardous reagents like phosgene.
Furthermore, chemoenzymatic strategies offer a powerful tool for the synthesis of complex molecules. For instance, benzoate-coenzyme A ligase can be used to activate benzoic acid derivatives, which can then undergo further transformations catalyzed by other enzymes, such as polyketide synthases, to generate diverse molecular structures nih.gov. While not a direct synthesis of this compound, this approach highlights the potential of combining chemical and enzymatic steps to create novel carbamate derivatives in a bio-inspired manner. The use of immobilized enzymes, such as acyltransferases, in aqueous media also represents a green and efficient method for related transesterification reactions, which could be adapted for carbamate synthesis nih.gov.
Derivatization and Analog Development
The development of derivatives and analogs of this compound is essential for probing reaction mechanisms and for various research applications.
Synthesis of Structural Analogs for Mechanistic Probes
The synthesis of structural analogs of this compound, particularly substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates, has been instrumental in studying the kinetics and mechanisms of their intramolecular cyclization. A general and effective method for the synthesis of these analogs involves the reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates in the presence of a base like triethylamine (TEA) researchgate.net.
This reaction proceeds at room temperature and can be monitored by thin-layer chromatography (TLC). The resulting carbamates are typically purified by crystallization. The presence of both a nucleophilic hydroxyl group and a secondary amine in the starting material precludes the use of isocyanates as intermediates, making the chloroformate route a preferred method researchgate.net.
A variety of substituted analogs have been synthesized using this methodology, as detailed in the table below. These analogs, with different electronic and steric properties, serve as valuable probes for understanding the factors that influence the rate and mechanism of subsequent chemical transformations.
Table 1: Synthesized Structural Analogs of this compound
| Compound ID | Substituent on Phenyl Ring | Starting Material | Reference |
|---|---|---|---|
| 1a | 4-Chloro | 2-(Aminomethyl)-4-chlorophenol | researchgate.net |
| 1b | 4,5-Dichloro | 2-(Aminomethyl)-4,5-dichlorophenol | researchgate.net |
| 1c | 4-Nitro | 2-(Aminomethyl)-4-nitrophenol | researchgate.net |
Isotopically Labeled this compound Synthesis for Research
Isotopically labeled compounds are indispensable tools in chemical and biomedical research, particularly for mechanistic elucidation and metabolic studies. The synthesis of isotopically labeled this compound, especially with deuterium (B1214612), can provide valuable insights into its chemical transformations.
While a specific protocol for the deuterium labeling of this compound is not explicitly detailed in the reviewed literature, several general strategies for deuterium incorporation can be applied.
One common method involves the use of a deuterated reagent in the synthesis. For example, the reduction of a suitable precursor with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD4) can introduce deuterium atoms into the molecule. For the synthesis of a deuterated analog of this compound, one could envision the reduction of a corresponding ester or carboxylic acid derivative of the phenyl ring with LiAlD4 to introduce deuterium at the hydroxymethyl group.
Another approach is H-D exchange, where protons in the molecule are replaced with deuterium from a deuterium source, often D2O, in the presence of a catalyst. For aromatic compounds, transition metal-catalyzed H-D exchange reactions are effective. For instance, a palladium catalyst can facilitate the exchange of aromatic protons with deuterium from D2O researchgate.net. To label the phenyl ring of this compound, such a catalytic H-D exchange could be employed.
Furthermore, the synthesis of deuterated aldehydes from tertiary amides using Cp2Zr(D)Cl has been reported as a facile method umn.edu. This could be adapted to create a deuterated hydroxymethyl group in the target molecule by first synthesizing a suitable amide precursor.
A plausible synthetic route for a deuterated analog is outlined in the table below.
Table 2: Proposed Deuterium Labeling Strategy for a this compound Analog
| Labeled Position | Proposed Method | Deuterium Source | Catalyst/Reagent |
|---|---|---|---|
| Hydroxymethyl group (-CD2OH) | Reduction of a corresponding ester | LiAlD4 | - |
| Phenyl ring | H-D Exchange | D2O | Palladium catalyst |
| Methyl group (-NCD3) | Reaction with deuterated methyl iodide | CD3I | Base |
Reaction Kinetics and Mechanistic Elucidation in Synthesis
Understanding the reaction kinetics and mechanisms involved in the synthesis of this compound and its analogs is crucial for optimizing reaction conditions and controlling product outcomes.
The reaction of 4-hydroxybenzyl alcohol with phenyl isocyanate has been studied in detail, providing insights that are relevant to the formation of the carbamate linkage in this compound. This study revealed that the phenolic hydroxyl group is surprisingly more reactive than the alcoholic hydroxyl group. The reaction exhibits distinct kinetic phases with different activation energies for the induction, phenolic, and alcoholic reaction stages researchgate.net.
Table 3: Activation Energies for the Reaction of 4-Hydroxybenzyl Alcohol with Phenyl Isocyanate
| Reaction Phase | Activation Energy (kJ/mol) | Reference |
|---|---|---|
| Induction | 46.4 | researchgate.net |
| Phenolic Hydroxyl Reaction | 35.2 | researchgate.net |
| Alcoholic Hydroxyl Reaction | 41.5 | researchgate.net |
The mechanism of carbamate formation from amines and CO2, a bio-inspired route, has been shown to proceed through a concerted process where a base, such as triethylamine, deprotonates the amine as it attacks a CO2 molecule rsc.org. This avoids the formation of a high-energy zwitterionic intermediate.
In the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates, the reaction is typically catalyzed by a tertiary amine like triethylamine. The mechanism likely involves the initial formation of a more nucleophilic phenoxide or activation of the chloroformate by the amine catalyst.
The kinetics of the base-catalyzed cyclization of phenyl N-(2-hydroxybenzyl)-N-methylcarbamates have also been investigated. These studies suggest a concerted mechanism rather than a stepwise one involving a tetrahedral intermediate. The rate of cyclization is significantly influenced by the nature of the substituents on the phenyl ring researchgate.net.
Synthetic Challenges and Innovations in Carbamate Chemistry
The synthesis of carbamates, a crucial functional group in pharmaceuticals and agrochemicals, has historically been fraught with challenges, primarily related to the hazardous nature of the reagents employed. nih.gov The development of safer, more efficient, and environmentally benign methodologies is a significant focus of modern organic chemistry.
Traditional Challenges:
Use of Phosgene and its Derivatives: The classical methods for carbamate synthesis often rely on phosgene or its liquid equivalent, triphosgene. acs.org These reagents are extremely toxic and corrosive. Their reaction with alcohols generates chloroformate intermediates, which are also hazardous. nih.gov
Handling of Isocyanates: An alternative route involves the reaction of alcohols with isocyanates. nih.gov Isocyanates are also highly toxic, reactive, and often require careful handling and in situ generation, complicating synthetic procedures. rsc.org
Stoichiometric Waste Production: Many traditional methods, particularly those using chloroformates, generate at least stoichiometric amounts of waste products, such as hydrogen chloride, which necessitates the use of a base for neutralization and leads to the formation of salt byproducts that must be removed during workup. rsc.org
Modern Innovations:
In response to these challenges, significant innovations have emerged, focusing on catalysis, alternative reagents, and sustainable reaction conditions.
Carbon Dioxide as a C1 Feedstock: A major advancement is the use of carbon dioxide (CO₂) as a cheap, non-toxic, and abundant C1 source for carbamate synthesis. acs.orgorganic-chemistry.org This "green chemistry" approach typically involves the reaction of CO₂ with an amine and an alcohol, often mediated by a catalyst and a dehydrating agent. nih.gov For instance, systems using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as both a base and a CO₂ capture agent have been developed for the continuous synthesis of carbamates, significantly reducing reaction times.
Catalytic Approaches: A wide array of catalytic systems has been developed to facilitate carbamate synthesis under milder conditions.
Heterogeneous Catalysts: Zinc-based heterogeneous catalysts, such as those derived from hydrotalcite-like precursors, have proven effective for the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and aniline, offering the advantages of easy recovery and recyclability. rsc.org
Homogeneous Catalysis: Transition metal catalysts, particularly palladium, have been used for the cross-coupling of aryl chlorides and triflates with sodium cyanate in the presence of an alcohol to generate aryl carbamates. organic-chemistry.org
Safer Carbamoylating Agents: To avoid phosgene and isocyanates, alternative carbamoyl (B1232498) transfer reagents have been developed. Carbamoylimidazolium salts, for example, have been identified as convenient and reactive N,N-disubstituted carbamoyl donors. nih.gov One-pot reactions using carbonylimidazolide in water provide a general and efficient method for preparing carbamates, where the product often precipitates directly from the reaction mixture in high purity. organic-chemistry.org
Flow Chemistry and Process Intensification: The implementation of continuous flow technology offers enhanced safety for handling hazardous intermediates by generating and consuming them in situ within a closed system. This approach allows for precise control over reaction parameters, reduces reaction times, and facilitates safer scale-up.
These innovations are continuously advancing the field of carbamate synthesis, moving it toward more sustainable and safer practices while expanding the toolkit available to synthetic chemists.
| Innovation | Description | Advantages | Reference |
|---|---|---|---|
| Use of Carbon Dioxide (CO₂) | Utilizes CO₂ as a renewable C1 building block, reacting with amines and alcohols. | Non-toxic, abundant, and inexpensive reagent. Environmentally friendly. | acs.orgorganic-chemistry.org |
| Heterogeneous Catalysis | Employs solid-phase catalysts (e.g., Zn-based mixed oxides) that are easily separated from the reaction mixture. | Catalyst is recoverable and reusable, simplifying purification. | rsc.org |
| Palladium-Catalyzed Cross-Coupling | Forms carbamates by coupling aryl halides/triflates with a cyanate source in the presence of an alcohol. | Broad substrate scope and functional group tolerance. | organic-chemistry.org |
| Alternative Carbamoylating Agents | Development of safer reagents like carbamoylimidazolium salts or using urea with an indium triflate catalyst. | Avoids highly toxic phosgene and isocyanates. Milder reaction conditions. | nih.gov |
Structural Characterization and Spectroscopic Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise structure of 2-(Hydroxymethyl)phenyl methylcarbamate. Through the analysis of various nuclei, including ¹H, ¹³C, ¹⁵N, and ¹⁷O, a comprehensive picture of the molecule's connectivity, chemical environment, and conformational dynamics can be assembled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while spin-spin coupling reveals connectivity between neighboring atoms. For a molecule like this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed for a full structural assignment.
Proton NMR is fundamental in identifying the various hydrogen atoms within a molecule. The chemical shift of a proton is influenced by its proximity to electronegative atoms (such as oxygen and nitrogen) and unsaturated systems like aromatic rings. libretexts.orglibretexts.org
For a representative carbamate (B1207046) structure, phenyl methylcarbamate, the ¹H NMR spectrum shows distinct signals for the different types of protons. The protons on the phenyl ring typically appear in the aromatic region (δ 7.0–7.5 ppm). The proton attached to the nitrogen (N-H) of the carbamate group gives a signal that can vary in position but is often found downfield, and the methyl protons (N-CH₃) resonate at a higher field, typically around δ 2.8 ppm. chemicalbook.comrsc.org
In the specific case of this compound, the introduction of the hydroxymethyl (-CH₂OH) group at the ortho position of the phenyl ring introduces characteristic changes to the spectrum:
Aromatic Protons: The substitution pattern on the benzene (B151609) ring becomes more complex, leading to distinct signals for the four aromatic protons, with chemical shifts and coupling patterns determined by their relative positions.
Hydroxymethyl Protons: A new singlet corresponding to the benzylic methylene (B1212753) protons (-CH₂OH) would be expected in the range of δ 4.5–5.5 ppm, deshielded by the adjacent aromatic ring and oxygen atom. pdx.edu A broad singlet for the hydroxyl proton (-OH) would also be present, with a chemical shift that is highly dependent on solvent and concentration.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -OH | Variable | Broad Singlet |
| Aromatic (Ar-H) | ~6.8 - 7.5 | Multiplets |
| -CH₂OH | ~4.5 - 5.5 | Singlet |
| N-H | Variable, downfield | Singlet/Broad Singlet |
| N-CH₃ | ~2.8 | Singlet/Doublet (if coupled to N-H) |
Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Due to the wide range of chemical shifts (~200 ppm), it is common for each unique carbon atom to produce a distinct signal. researchgate.net The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. researchgate.net
Key signals in the ¹³C NMR spectrum of carbamates include the carbonyl carbon (C=O) and the carbons of the attached groups. For substituted phenyl N-methylcarbamates, the carbamate carbonyl signal appears around δ 156 ppm. researchgate.netmdpi.com In phenyl methylcarbamate, the carbonyl carbon is observed at approximately δ 153.6 ppm. rsc.org
For this compound, the expected ¹³C NMR spectrum would display the following characteristic signals:
Carbonyl Carbon (C=O): A signal in the region of δ 153-157 ppm.
Aromatic Carbons: Six distinct signals for the phenyl ring carbons. The carbon attached to the carbamate oxygen (C-O) would be significantly downfield (~150 ppm), and the carbon bearing the hydroxymethyl group would also be shifted downfield. The other aromatic carbons would appear in the typical range of δ 115-140 ppm.
Hydroxymethyl Carbon (-CH₂OH): A signal for the benzylic carbon is expected around δ 50-65 ppm.
Methyl Carbon (N-CH₃): A signal at high field for the N-methyl carbon.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C=O (Carbamate) | ~153 - 157 |
| Ar-C-O | ~150 |
| Ar-C (unsubstituted) | ~115 - 140 |
| Ar-C-CH₂OH | ~125 - 140 |
| -CH₂OH | ~50 - 65 |
| N-CH₃ | ~25 - 35 |
Nitrogen-15 (¹⁵N) NMR Investigations
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the nitrogen atom in the carbamate functionality. Although ¹⁵N has a low natural abundance, modern NMR techniques allow for its detection. The ¹⁵N chemical shift is sensitive to the electronic environment and hybridization of the nitrogen atom. researchgate.net
In carbamates, the nitrogen atom is bonded to a carbonyl group and two other groups. The chemical shift of the nitrogen in carbamates and related structures like ureas and amides typically falls within a range of 60 to 130 ppm relative to nitromethane. researchgate.net Studies have shown that ¹⁵N NMR chemical shifts can be correlated with the reactivity of the amine precursor in forming the carbamate. researchgate.netusn.no This makes ¹⁵N NMR a valuable tool for understanding the electronic properties of the carbamate nitrogen. For this compound, the ¹⁵N signal would provide a direct measure of the electronic environment at the nitrogen center, influenced by the methyl group and the carbonyl function.
Table 3: Typical ¹⁵N NMR Chemical Shift Ranges for Nitrogen-Containing Functional Groups
| Functional Group | Typical Chemical Shift (δ, ppm) |
| Primary Aliphatic Amines | 0 - 60 |
| Amides | 95 - 160 |
| Carbamates | 60 - 130 |
| Nitriles | 225 - 240 |
Oxygen-17 (¹⁷O) NMR for Structural and Mechanistic Insights
Oxygen-17 (¹⁷O) is the only NMR-active stable isotope of oxygen, but its very low natural abundance (0.038%) and quadrupolar nature present significant challenges for detection. Despite this, ¹⁷O NMR can provide unique structural information due to its large chemical shift range, which spans over 1000 ppm.
In this compound, there are three distinct oxygen environments: the carbonyl oxygen (C=O), the ester-like oxygen (Ar-O-C), and the hydroxyl oxygen (-OH). Each of these would resonate at a characteristic, well-separated frequency in the ¹⁷O NMR spectrum, making unambiguous assignment possible. ¹⁷O NMR has proven effective in differentiating between carbamate and carbamic acid species in CO₂ capture systems, highlighting its sensitivity to subtle changes in the oxygen chemical environment. This technique could therefore be used to study hydrogen bonding interactions involving the different oxygen atoms within this compound.
The carbamate functional group exhibits hindered rotation around the amide C-N bond due to the partial double bond character arising from delocalization of the nitrogen lone pair into the carbonyl group. This can result in the existence of distinct syn and anti conformers.
At room temperature, the rotation around this bond is often fast on the NMR timescale, resulting in a single set of time-averaged signals for the protons and carbons near the carbamate group. nih.gov However, by lowering the temperature, this rotation can be slowed down, allowing for the observation of separate signals for each conformer. nih.govchemrxiv.org
Variable-temperature (VT) NMR studies are crucial for understanding the conformational dynamics of carbamates. For example, a single broad peak for an amide proton at room temperature might resolve into two or more distinct signals at low temperature, each corresponding to a different stable conformation. nih.gov The relative areas of these peaks can be used to determine the equilibrium constant between the conformers, and a full line-shape analysis can provide the activation energy for the rotational barrier. researchgate.net Such studies on this compound could reveal the preferred conformation in solution and quantify the energetic barrier to C-N bond rotation.
Mass Spectrometry (MS) Analysis
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The analysis of crystal structures of derivatives can also provide valuable insights. For example, the crystal structure of Methyl N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]carbamate shows both intermolecular O-H···O and intramolecular N-H···O hydrogen bonds that stabilize the crystal structure. researchgate.net Similarly, the analysis of other organic molecules reveals how hydrogen bonding and other non-covalent interactions, such as π-π stacking, dictate the formation of supramolecular architectures. eurjchem.com
The crystallographic data, typically summarized in a table, includes parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics. eurjchem.comresearchgate.net
Interactive Data Tables
Table 1: Representative ¹³C-NMR Chemical Shifts for Carbamate Derivatives
| Carbon Atom | Typical Chemical Shift (ppm) |
| Carbamate C=O | ~156 |
| C-OH (aromatic) | ~157 |
| C-10 (aromatic) | ~150 |
| Data derived from studies on substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates. nih.gov |
Table 2: Key IR Absorption Bands for Carbamate-Containing Molecules
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| ν(N-H) | ~3444 | Can be affected by hydrogen bonding. chemrxiv.org |
| ν(C=O) | ~1690-1706 | Multiple bands may indicate different conformers. chemrxiv.org |
Data obtained from studies on Boc-carbamate monomers in solution. chemrxiv.org
Polymorphism Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration for carbamates due to their hydrogen bonding capabilities. While specific studies on this compound are not documented, extensive research on the closely related phenyl carbamate has revealed the existence of at least three polymorphic forms. nih.govbgu.ac.il These studies provide a strong basis for predicting similar behavior in its derivatives.
The different polymorphs of phenyl carbamate were characterized using a combination of techniques including variable temperature powder X-ray diffraction (PXRD), vibrational spectroscopy (IR and Raman), differential scanning calorimetry (DSC), and hot-stage microscopy (HSM). nih.govbgu.ac.il The various crystalline forms arise from different arrangements and assemblies of supramolecular synthons, which are primarily directed by hydrogen bonds and weaker interactions involving the phenyl rings. researchgate.net For this compound, the presence of the additional hydroxymethyl group introduces further possibilities for intra- and intermolecular hydrogen bonding, making it a strong candidate for exhibiting complex polymorphic behavior. The interplay between the carbamate N-H···O=C hydrogen bonds, and potential hydrogen bonds involving the benzylic alcohol (O-H···O=C or O-H···O(ester)), could lead to a rich polymorphic landscape.
Table 2: Characterization of Phenyl Carbamate Polymorphs (Illustrative Example)
| Polymorph | Characterization Method | Key Findings | Reference |
| Form I (Metastable) | X-ray Diffraction, Spectroscopy | Forms a hydrogen-bond pattern that can transform to Form II. | researchgate.net |
| Form II (Stable) | X-ray Diffraction, Calorimetry (DSC) | Most thermodynamically stable form at ambient conditions. | nih.gov |
| Form III (Metastable) | X-ray Diffraction | Another metastable form discovered during crystallization experiments. | nih.gov |
| Transformation | VT-PXRD, HSM, Solution Studies | Phase transformation from Form I to Form II is rapid in both solid-state and solution. A proposed mechanism involves the rearrangement of hydrogen-bonded molecular chains. | nih.govbgu.ac.il |
Conformational Analysis and Stereochemistry
The conformation of this compound is primarily defined by the rotational barriers around several key bonds. The carbamate group itself is known to be relatively planar due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character for the C-N bond. nih.gov This planarity leads to the possibility of cis and trans isomers, where the alkyl group on the nitrogen is either on the same side or the opposite side of the carbonyl oxygen, respectively. nih.gov For many carbamates, the energy difference between these two forms is small, often allowing for their coexistence in solution. nih.govchemrxiv.org
Computational and Experimental Approaches to Conformational Landscapes
Understanding the complex conformational landscape of flexible molecules like this compound requires a synergistic approach combining experimental techniques and computational modeling. acs.org
Experimental Approaches:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for studying conformations in solution. Temperature-dependent NMR studies can reveal the presence of multiple conformers that are in dynamic equilibrium. As the temperature changes, the rate of interconversion can be altered, leading to the broadening or coalescence of signals, which allows for the determination of the energy barriers between conformers. chemrxiv.org
X-ray Crystallography: This is the definitive method for determining the solid-state conformation and the precise network of intermolecular interactions, such as hydrogen bonds. nih.gov Analysis of related carbamate crystal structures shows how molecules pack and which conformations are preferred in the crystalline state. nih.gov
Vibrational Spectroscopy (IR and VCD): Infrared and Vibrational Circular Dichroism (VCD) spectroscopy are sensitive to the local molecular geometry and can be used to identify and characterize different conformers present in a sample. acs.org
Computational Approaches:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to perform conformational searches on the potential energy surface (PES) of the molecule. acs.orgmdpi.com These searches generate a library of possible low-energy structures.
Geometry Optimization and Energy Calculation: The geometries of the generated conformers are optimized, and their relative Gibbs free energies are calculated to predict their populations at a given temperature. acs.org
Spectra Simulation: By simulating NMR chemical shifts and IR/VCD spectra for the lowest energy conformers and comparing them to experimental data, the accuracy of the computational model can be validated, and the experimental spectra can be assigned to specific conformations. acs.org
Table 3: Integrated Workflow for Conformational Analysis
| Step | Method | Purpose | Reference |
| 1. Conformational Search | Computational (e.g., Molecular Mechanics, DFT) | Generate a wide range of possible conformers. | acs.orgmdpi.com |
| 2. Optimization & Energetics | Computational (DFT) | Find the lowest energy (most stable) conformers and rank them by Gibbs free energy. | acs.org |
| 3. Experimental Measurement | Experimental (NMR, IR, VCD, X-ray) | Obtain spectroscopic and structural data of the actual compound in solution or solid state. | acs.orgchemrxiv.orgnih.gov |
| 4. Spectral Simulation | Computational (DFT) | Calculate the expected spectra for the most stable computed conformers. | acs.org |
| 5. Comparison & Validation | Integrated Analysis | Match experimental spectra with simulated spectra to identify the dominant conformers in the sample. | acs.org |
Theoretical Considerations for Carbamate Reactivity
The reactivity of carbamates is of significant interest, particularly their hydrolysis, which is a key degradation pathway. The mechanism of carbamate hydrolysis is highly dependent on the substitution at the nitrogen atom. nih.gov
For N-monosubstituted carbamates such as this compound, base-catalyzed hydrolysis typically proceeds via an Elimination Unimolecular conjugate Base (E1cB) mechanism . nih.gov This pathway involves two main steps:
Deprotonation: A base removes the acidic proton from the carbamate nitrogen, forming an anionic conjugate base.
Elimination: The resulting anion is unstable and rapidly eliminates the phenoxide leaving group to form a highly reactive methyl isocyanate intermediate. This intermediate is subsequently attacked by water to produce an unstable carbamic acid, which decarboxylates to yield methylamine (B109427) and carbon dioxide.
The reactivity of the carbamate is influenced by both the electronic nature of the leaving group (the substituted phenol) and the steric environment around the carbamate moiety. For this compound, the ortho-hydroxymethyl group can exert several effects. Its electronic effect is weakly activating, but more importantly, it could potentially participate in the reaction through intramolecular catalysis. The hydroxyl group could facilitate the departure of the phenoxide leaving group or influence the local solvent environment, thereby altering the hydrolysis rate compared to an unsubstituted phenyl methylcarbamate.
Furthermore, the carbamate group, particularly when N,N-disubstituted, is known to be a powerful directed metalation group (DMG) in organic synthesis. nih.govacs.org It can direct lithiation to the ortho position of the phenyl ring, enabling further functionalization. While the N-H proton of a monosubstituted carbamate complicates this process, this inherent reactivity highlights the influence of the carbamate moiety on the adjacent aromatic ring.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. It allows for the accurate prediction of various molecular parameters and the elucidation of complex chemical processes.
DFT calculations are instrumental in mapping the energetic landscapes of chemical reactions, identifying key intermediates, and characterizing the transition states that connect them. nih.gov This information is crucial for understanding reaction mechanisms and optimizing synthetic routes.
In the study of carbamate (B1207046) formation, DFT has been used to investigate the reaction mechanism for the synthesis of related compounds. For instance, the formation of N-(carbomylcarbamothioyl)benzamide was successfully modeled using the B3LYP/6-31g(d) functional and basis set. nih.govresearchgate.net The calculations revealed a reaction pathway involving two transition states, with the first being the rate-determining step. nih.govresearchgate.net Similarly, computational studies on the palladium-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate have detailed mechanistic pathways, including ligand dissociation, intermediate formation, and hydrogenation steps. nih.gov These studies highlight the ability of DFT to provide a comprehensive understanding of reaction pathways that are often difficult to probe experimentally. nih.gov The activation energy (Ea), calculated from the potential difference between the optimized transition state and reactant structures, is a key parameter in determining reaction rates. nih.gov
A study on the reaction of a model alkylidene oxazolidone with a thiol, modeled with methyl groups, demonstrated that the starting reactants complex is highly stable, with a stabilization energy of 13.1 kcal·mol⁻¹. researchgate.net The Gibbs-Free Energy profile for this reaction identified the intermediates and transition states, indicating the energy barriers for both association and dissociation reactions. researchgate.net
Table 1: Calculated Energies for a Model Carbamate Formation Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +21.5 |
| Intermediate | -5.7 |
| Transition State 2 | +15.3 |
| Product | -12.8 |
Note: Data is hypothetical and for illustrative purposes, based on the principles described in the cited research.
DFT calculations are also widely used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.net These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra. For example, DFT has been successfully used to calculate the IR and Raman spectra of cisplatin, with certain functionals showing excellent agreement with experimental data. researchgate.net The calculated chemical shifts for each carbon and hydrogen atom in (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate have been shown to align with experimental NMR data, supporting the proposed intermediate structures. nih.gov
The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govresearchgate.net For instance, in the study of N-(carbomylcarbamothioyl)benzamide, the B3LYP/6-31G(d) functional provided a clear reaction pathway, while other functionals like B3PW91/6-31G(d), M06/6-31G(d), and Wb97XD/6-31G(d) did not yield consistent results. nih.govresearchgate.net
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Phenyl Carbamate Derivative
| Carbon Atom | Calculated (DFT) | Experimental |
| C=O | 154.2 | 153.8 |
| C1 (Aromatic) | 151.0 | 150.5 |
| C2/C6 (Aromatic) | 121.5 | 121.9 |
| C3/C5 (Aromatic) | 129.8 | 129.4 |
| C4 (Aromatic) | 125.7 | 126.1 |
| N-CH₃ | 27.9 | 27.5 |
Note: Data is hypothetical and for illustrative purposes, based on the principles described in the cited research.
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides valuable insights into the electronic properties and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net
For phenyl methylcarbamate and its derivatives, MO analysis has been used to understand their reactivity. mdpi.com The shapes and energies of the HOMO and LUMO can explain the electrophilic nature of the carbonyl carbon atom, which is a key factor in the reaction mechanism of these compounds. mdpi.com It has been shown that different substitutions on the phenyl ring can lead to small changes in the MO shape, which in turn can influence the molecule's biological activity. mdpi.com
Table 3: Frontier Molecular Orbital Energies for Phenyl Methylcarbamate
| Molecular Orbital | Energy (eV) |
| HOMO | -6.89 |
| LUMO | -0.75 |
| HOMO-LUMO Gap | 6.14 |
Note: Data is hypothetical and for illustrative purposes, based on the principles described in the cited research.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, including but not limited to DFT, provide a detailed picture of the electronic structure of a molecule. These calculations can determine various properties such as charge distribution, dipole moment, and electrostatic potential, which are all crucial for understanding a molecule's reactivity and intermolecular interactions. researchgate.net
For instance, the Mulliken charge distribution of phenyl methylcarbamate reveals a high electrophilicity of the carbonyl carbon atom, which supports the proposed reaction mechanisms for carbamates. mdpi.com These calculations are essential for predicting the most likely sites for nucleophilic and electrophilic attack.
Molecular Dynamics (MD) Simulations of Carbamate Systems
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. researchgate.net By simulating the motions of atoms and molecules over time, MD can provide insights into conformational changes, binding processes, and the stability of molecular complexes. researchgate.net
In the context of carbamates, MD simulations have been employed to investigate the stability of these molecules in various environments and their interactions with other molecules. nih.govnih.gov For example, MD simulations of BMAA and its carbamate adducts bound to a glutamate (B1630785) receptor have been used to examine the stability of the ligands in the binding site. nih.govacs.org These simulations can reveal important information about the flexibility of the carbamate molecule and the nature of its interactions with its surroundings. researchgate.net The root mean square deviation (RMSD) of the protein backbone atoms is a common metric used to assess the stability of the system during the simulation. researchgate.net
Computational Docking Studies of Carbamate Interactions with Macromolecules (non-biological target-specific)
Computational docking is a technique used to predict the preferred orientation of one molecule when bound to a second. While often used in drug discovery to study interactions with biological targets like proteins, it can also be applied to understand the interactions of carbamates with other non-biological macromolecules. nih.govfrontiersin.org
These studies can help in designing new materials or understanding the behavior of carbamates in complex chemical systems. For example, docking could be used to predict how 2-(Hydroxymethyl)phenyl methylcarbamate might interact with a synthetic polymer or a functionalized surface. The results of these studies can provide valuable information on the binding affinity and the specific intermolecular forces involved in the interaction.
Advanced Computational Methods for Predicting Molecular Behavior
The prediction of the molecular behavior of "this compound" is significantly enhanced by advanced computational methods. These in silico techniques provide deep insights into the molecule's structural, electronic, and dynamic properties, which are often challenging to determine experimentally. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in this context, offering a molecular-level understanding that complements experimental data. nih.gov
Computational chemistry, particularly DFT, has proven to be a powerful tool for elucidating the intricacies of reaction pathways involving carbamates. nih.gov For instance, studies on analogous compounds, such as (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, have utilized DFT to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a comprehensive understanding of the reaction mechanism. nih.gov These computational approaches can also predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to validate the proposed molecular structures and intermediates. nih.gov
Furthermore, molecular modeling techniques are instrumental in designing new carbamate derivatives with specific biological activities. By employing methods like PM3, Hartree-Fock (HF), and DFT with various basis sets, researchers can optimize the geometry of proposed compounds and calculate their vibrational frequencies. researchgate.net This theoretical framework allows for the prediction of molecular properties and the rational design of novel molecules with desired characteristics.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations can provide a wealth of information regarding its molecular geometry, electronic properties, and reactivity.
One of the primary applications of DFT is the optimization of the molecular structure to find its lowest energy conformation. This is crucial as the three-dimensional arrangement of atoms dictates the molecule's physical and chemical properties. The carbamate group itself can exist in syn and anti conformations, with the energy difference between these rotamers being relatively small, allowing for conformational switching. nih.gov DFT calculations can accurately predict the preferred conformation of "this compound" and the rotational energy barrier of the C-N bond in the carbamate moiety. acs.org
Key electronic properties that can be calculated using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are fundamental in predicting the molecule's reactivity, stability, and spectroscopic characteristics. For instance, the HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity.
To illustrate the type of data that can be generated, the following table presents hypothetical DFT-calculated properties for "this compound," based on findings for similar carbamate structures.
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy | -64.9 kcal/mol | Indicates the stability of the molecule. |
| HOMO Energy | -6.8 eV | Relates to the electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Reflects the polarity of the molecule. |
This table presents hypothetical data for illustrative purposes, based on computational studies of analogous carbamate compounds. nih.gov
For "this compound," MD simulations can be employed to study its conformational landscape in different environments, such as in an aqueous solution. This is particularly relevant for understanding its behavior in biological systems. The simulations can reveal how the hydroxymethyl and methylcarbamate groups interact with surrounding water molecules through hydrogen bonding and other non-covalent interactions.
Furthermore, MD simulations are crucial in studying the binding of carbamate derivatives to biological targets, such as enzymes. nih.gov In the context of drug design, MD simulations can be used to perform molecular docking studies to predict the binding affinity and orientation of "this compound" within the active site of a target protein. nih.govresearchgate.net These simulations can also help in understanding the stability of the protein-ligand complex over time.
The following table provides an example of the kind of data that can be obtained from MD simulations of "this compound" in a simulated aqueous environment.
| Parameter | Simulated Value | Interpretation |
|---|---|---|
| Root Mean Square Deviation (RMSD) | 1.5 Å | Indicates the stability of the molecule's conformation over time. |
| Radius of Gyration (Rg) | 4.2 Å | Reflects the compactness of the molecule. |
| Solvent Accessible Surface Area (SASA) | 250 Ų | Measures the part of the molecule exposed to the solvent. |
| Number of Hydrogen Bonds (with water) | 4-6 | Quantifies the interaction with the aqueous environment. |
This table presents hypothetical data for illustrative purposes, based on computational studies of analogous carbamate compounds.
Environmental Fate, Transport, and Degradation Pathways Non Human Focus
Abiotic Degradation Mechanisms
The primary abiotic processes contributing to the degradation of 2-(Hydroxymethyl)phenyl methylcarbamate in the environment are hydrolysis and photolysis. These pathways involve the chemical breakdown of the molecule through its interaction with water and light, respectively.
Hydrolytic Degradation
Hydrolysis is a key transformation pathway for carbamate (B1207046) esters in aqueous environments. The stability of the this compound molecule is significantly influenced by the pH of the surrounding water, with the rate of degradation varying under different acidic, neutral, and alkaline conditions.
The kinetics of hydrolysis for carbamates are typically studied as a function of pH and temperature. The degradation often follows pseudo-first-order kinetics, where the rate of reaction is proportional to the concentration of the carbamate. While specific kinetic parameters for this compound are not documented in the reviewed literature, data for structurally related compounds can provide an estimation. For example, the hydrolysis half-lives of many carbamate pesticides can range from a few hours to several days under alkaline conditions.
Table 1: Illustrative Hydrolysis Half-Lives of Selected Carbamate Pesticides at 25°C
| Compound | pH | Half-Life | Reference |
| Carbofuran (B1668357) | 7 | 690 hours | researchgate.net |
| Carbofuran | 8 | 36 hours | researchgate.net |
| Fenoxycarb | 7 | 3136 days | piat.org.nz |
This table provides data for other carbamate compounds to illustrate the general effect of pH on hydrolysis rates and is not specific to this compound.
The hydrolysis of N-methylcarbamates in alkaline solutions can proceed through different mechanisms. One common pathway is the elimination-addition mechanism, specifically the E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This process involves the initial abstraction of the proton from the nitrogen atom by a hydroxide (B78521) ion, forming a conjugate base. This is followed by the rate-determining elimination of the aryloxide group to form methyl isocyanate, which is then rapidly hydrolyzed to methylamine (B109427) and carbon dioxide. rsc.org Another possible mechanism is a direct bimolecular nucleophilic attack by the hydroxide ion on the carbonyl carbon (BAc2 mechanism). The predominant mechanism can be influenced by the nature of the substituents on the phenyl ring.
Photochemical Degradation
Photochemical degradation, or photolysis, is another significant abiotic pathway for the transformation of organic compounds in the environment. This process involves the absorption of light energy, typically from sunlight, which can lead to the cleavage of chemical bonds and the breakdown of the molecule.
Direct photolysis occurs when a chemical itself absorbs light, leading to its degradation. Carbamate insecticides can undergo direct photolysis in aqueous solutions. nih.gov The rate of direct photolysis is dependent on the compound's absorption spectrum and its quantum yield (the efficiency with which absorbed light leads to a chemical reaction). While specific data on the direct UV photolysis kinetics for this compound are not available, studies on other carbamates indicate that this can be a relevant degradation process. For instance, the photodecomposition of some carbamate insecticides has been shown to follow first-order kinetics. dss.go.th The presence of other substances in the water, such as dissolved organic matter, can influence the rate of photolysis, either by acting as photosensitizers or by attenuating the available light. dss.go.th
Photocatalytic Degradation using Semiconductor Oxides (TiO₂, ZnO)
The photocatalytic degradation of carbamate compounds, including those structurally related to this compound, has been effectively demonstrated using semiconductor oxides such as titanium dioxide (TiO₂) and zinc oxide (ZnO). nih.govresearchgate.netcapes.gov.br This process relies on the generation of highly reactive oxygen species (ROS) upon the irradiation of the semiconductor material with UV light.
When TiO₂ or ZnO nanoparticles are illuminated with photons of sufficient energy, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. These charge carriers can then react with water and oxygen molecules adsorbed on the catalyst surface to produce potent oxidizing agents, primarily hydroxyl radicals (•OH). These radicals are non-selective and can attack and mineralize a wide range of organic pollutants, including the aromatic ring and carbamate functional groups present in this compound.
Advanced Oxidation Processes (AOPs) for Carbamate Remediation
Advanced Oxidation Processes (AOPs) encompass a variety of techniques designed to generate highly reactive hydroxyl radicals (•OH) for the degradation of persistent organic pollutants. fiu.edu These methods are particularly effective for the remediation of carbamate pesticides from water sources. fiu.edu AOPs can be broadly categorized into several types, including those that utilize UV light in combination with oxidants like hydrogen peroxide (UV/H₂O₂) or ozone (UV/O₃), and processes like Fenton and photo-Fenton reactions which involve iron salts and hydrogen peroxide.
The fundamental principle of AOPs is the in-situ production of •OH radicals, which are powerful, non-selective oxidizing agents. These radicals can initiate a series of oxidation reactions, leading to the breakdown of the complex carbamate structure into simpler, less toxic compounds, and ultimately to complete mineralization into carbon dioxide, water, and inorganic ions. The effectiveness of AOPs in degrading organic compounds has been demonstrated in numerous studies. fiu.edu
Ultrasonic irradiation, another form of AOP, has also been shown to be effective in degrading organic pollutants. fiu.edu This process, known as sonolysis, utilizes the acoustic cavitation of bubbles in the liquid to create localized hot spots with extreme temperatures and pressures, leading to both pyrolysis and the generation of hydroxyl radicals. fiu.edu
Influence of Water Characteristics on Photodegradation
The efficiency of photodegradation processes for organic compounds, including carbamates, is significantly influenced by the chemical and physical characteristics of the water matrix. researchgate.netnih.gov Several water constituents can either enhance or inhibit the degradation rates.
The presence of certain ions, such as nitrate (B79036) (NO₃⁻) and iron (Fe³⁺), can promote photodegradation through photosensitization, leading to an increased production of reactive species like hydroxyl radicals. nih.gov Similarly, fulvic acid, a component of dissolved organic matter (DOM), can also act as a photosensitizer. nih.gov
Conversely, other water components can have an inhibitory effect. Bicarbonate (HCO₃⁻) and humic acid, another fraction of DOM, are known to be radical scavengers, which can reduce the concentration of hydroxyl radicals available to react with the target pollutant, thereby lowering the degradation rate. nih.gov The pH of the water also plays a critical role, as it can affect the generation of hydroxyl radicals and the speciation of the pollutant itself. nih.gov An increase in pH can sometimes enhance the degradation rate by promoting the formation of hydroxyl radicals. nih.gov
Chemical Stability and Environmental Persistence under Varied Conditions
The chemical stability and environmental persistence of carbamate compounds are influenced by various abiotic factors. Carbamates are generally susceptible to hydrolysis, particularly under alkaline conditions. nih.gov The rate of hydrolysis is pH-dependent, increasing as the pH becomes more alkaline. This chemical breakdown is a major degradation pathway in aqueous environments. nih.gov
Photolysis, or degradation by sunlight, can also contribute to the breakdown of carbamates, although it is often considered a minor dissipation pathway compared to hydrolysis and microbial degradation. nih.gov The effectiveness of photolysis can be influenced by the presence of photosensitizers in the water.
In soil environments, the persistence of carbamates is affected by soil type, organic matter content, and pH. Compounds with low to moderate sorption capacity are less likely to persist in complex soils. nih.gov The half-life of carbamates in soil can vary significantly depending on these conditions, ranging from a few days to several weeks. For instance, the half-life of the carbamate insecticide methomyl (B1676398) has been reported to be as short as 2 days in surface soils and can extend to over a month in subsoils under certain conditions.
Biotic Degradation Mechanisms (Microbial and Plant Metabolism)
Microbial Degradation Pathways
Role of Soil Microorganisms in Carbamate Degradation
Soil microorganisms play a crucial role in the breakdown of carbamate pesticides. nih.gov A diverse range of bacteria and fungi possess the enzymatic machinery to utilize carbamates as a source of carbon and/or nitrogen, leading to their degradation. nih.gov This microbial degradation is a significant pathway for the dissipation of these compounds in the soil environment. nih.gov
The process of microbial degradation, often referred to as rhizodegradation when it occurs in the plant root zone, can be highly effective. nih.gov The presence of plants can stimulate microbial activity in the rhizosphere by releasing root exudates that serve as a source of nutrients for microorganisms. nih.gov This symbiotic relationship can enhance the natural microbial degradation of organic contaminants. nih.gov
The rate and extent of microbial degradation of carbamates are influenced by several factors, including soil type, moisture content, temperature, pH, and the initial concentration of the pesticide. nih.gov The composition and diversity of the native microbial community are also key determinants of the degradation outcome. nih.gov Studies have shown that different soil types can exhibit varying degradation patterns for the same contaminant due to differences in their indigenous microbial populations. nih.gov For example, forest soils may harbor microbial communities with a greater capacity for degrading certain organic pollutants compared to agricultural soils. nih.govnih.gov The primary degradation products of carbamates through both abiotic and biotic processes often include less complex molecules. nih.gov
Bacterial and Fungal Species Involved in Degradation
The biodegradation of carbamate pesticides is a widespread capability among various soil and water microorganisms, which can utilize these compounds as a source of carbon and nitrogen. frontiersin.orgnih.gov While no species have been specifically identified for the degradation of this compound, a diverse range of bacteria and fungi are known to metabolize structurally similar carbamates. frontiersin.orgresearchgate.net It is highly probable that members of these same microbial groups are responsible for its environmental breakdown. Biotic degradation by these microbes is considered the main pathway for the complete removal of carbamates from the environment. frontiersin.orgnih.gov
Common bacterial genera implicated in carbamate degradation include Pseudomonas, Arthrobacter, Sphingomonas, Enterobacter, and Nocardioides. frontiersin.orgnih.gov Fungal metabolism of carbamates is also a significant area of research, with genera such as Aspergillus, Trichoderma, Pichia, and Mucor showing the ability to transform or degrade these pesticides. nih.govresearchgate.net The synergistic action of bacterial-fungal consortia can also lead to more efficient and complete degradation than is possible by individual species.
Table 1: Examples of Microbial Genera with Known Carbamate-Degrading Capabilities
| Kingdom | Genus | Reference |
| Bacteria | Pseudomonas | frontiersin.orgnih.gov |
| Bacteria | Arthrobacter | nih.gov |
| Bacteria | Sphingomonas | frontiersin.org |
| Bacteria | Novosphingobium | nih.gov |
| Bacteria | Enterobacter | frontiersin.org |
| Bacteria | Nocardioides | frontiersin.org |
| Bacteria | Micrococcus | nih.gov |
| Bacteria | Blastobacter | nih.gov |
| Fungi | Aspergillus | frontiersin.orgresearchgate.net |
| Fungi | Trichoderma | frontiersin.orgnih.govresearchgate.net |
| Fungi | Pichia | frontiersin.orgnih.govresearchgate.net |
| Fungi | Mucor | frontiersin.orgnih.gov |
Enzymatic Hydrolysis by Carbamate Hydrolases
The initial and most critical step in the microbial degradation of aryl N-methylcarbamates is the enzymatic hydrolysis of the carbamate ester linkage. frontiersin.orgnih.govnih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. nih.govmdpi.com This hydrolytic cleavage detoxifies the compound, as the parent molecule's toxicity often stems from its ability to inhibit acetylcholinesterase. frontiersin.orgbohrium.com
For this compound, this enzymatic hydrolysis would cleave the ester bond to yield two primary metabolites: 2-(hydroxymethyl)phenol and methylcarbamic acid . The latter is unstable and spontaneously decomposes into methylamine and carbon dioxide . nih.gov The resulting methylamine can be utilized by microorganisms as a source of both carbon and nitrogen. frontiersin.orgnih.gov
Several carbamate hydrolase enzymes have been identified and characterized, including Carbaryl (B1668338) hydrolase, Aldicarb hydrolase, and others encoded by genes such as mcd, cehA, and cahA. nih.govresearchgate.net These enzymes are often inducible, meaning their production is triggered by the presence of the carbamate compound in the environment.
Table 2: Key Enzymes and Genes in Carbamate Hydrolysis
| Enzyme/Gene | Function | Example Substrate | Reference |
| Carbaryl Hydrolase (CH) | Hydrolyzes ester bond | Carbaryl | nih.govresearchgate.net |
| Aldicarb Hydrolase (AlH) | Hydrolyzes ester bond | Aldicarb | nih.gov |
| Carbofuran Hydrolase (CaH/Mcd/CehA) | Hydrolyzes ester bond | Carbofuran | nih.gov |
| mcbA, cfdJ, cahA | Genes encoding carbamate hydrolases | Various Carbamates | researchgate.net |
Oxidative Metabolism in Microorganisms
Following the initial hydrolysis, microorganisms employ oxidative enzymes to further break down the aromatic portion of the molecule, in this case, 2-(hydroxymethyl)phenol. frontiersin.org Oxidative metabolism is crucial for cleaving the stable aromatic ring. This process is mediated by oxygenases, which incorporate oxygen atoms into the aromatic nucleus, increasing its reactivity and preparing it for ring fission. frontiersin.org
For this compound, two primary oxidative routes are predicted:
Hydroxylation of the Aromatic Ring: Monooxygenases or dioxygenases could add further hydroxyl (-OH) groups to the phenyl ring of the 2-(hydroxymethyl)phenol intermediate. This is a common strategy bacteria use to overcome the resistance of aromatic compounds to degradation. frontiersin.org
Oxidation of the Side Chain: The hydroxymethyl (-CH₂OH) group on the ring is susceptible to oxidation. It could be sequentially oxidized to an aldehyde (-CHO) and then to a carboxylic acid (-COOH) group.
While hydrolysis is generally a detoxification step, subsequent oxidation can sometimes produce metabolites of toxicological significance, although these are typically transient. nih.govepa.gov
Conversion of Carbamates to Dihydroxy Aromatic Intermediates
A conserved theme in the degradation of aromatic compounds, including aryl carbamates, is the "funneling" of metabolic pathways toward central dihydroxy aromatic intermediates, most commonly catechol or its substituted derivatives. frontiersin.orgnih.gov These intermediates are the substrates for ring-cleavage enzymes.
In the predicted pathway for this compound, the initial hydrolysis product, 2-(hydroxymethyl)phenol, would be acted upon by a hydroxylase enzyme. This would likely result in the formation of 3-(hydroxymethyl)catechol . This dihydroxy intermediate is then susceptible to enzymatic ring fission, which opens up the aromatic ring and converts the cyclic structure into a linear aliphatic acid, which can then enter central metabolic pathways like the Krebs cycle.
Metabolic Products of Microbial Transformation
The complete microbial transformation of this compound is expected to produce a sequence of intermediate metabolites, culminating in mineralization to carbon dioxide, water, and biomass. Based on established carbamate degradation pathways, the key metabolic products can be predicted.
Table 3: Predicted Metabolic Products from the Transformation of this compound
| Product Name | Precursor | Formation Step | Reference (Analogous Pathways) |
| 2-(hydroxymethyl)phenol | This compound | Enzymatic Hydrolysis | nih.govresearchgate.net |
| Methylamine | Methylcarbamic acid | Spontaneous Decomposition | frontiersin.orgnih.gov |
| Carbon Dioxide | Methylcarbamic acid | Spontaneous Decomposition | frontiersin.orgnih.gov |
| 3-(hydroxymethyl)catechol | 2-(hydroxymethyl)phenol | Ring Hydroxylation | frontiersin.orgnih.gov |
| Ring Fission Products | 3-(hydroxymethyl)catechol | Dioxygenase Action | nih.govresearchgate.net |
Adaptation and Evolution of Microbial Degradation Pathways
Microbial populations can adapt to the presence of carbamates, leading to the phenomenon of "enhanced degradation," where repeated application of a pesticide results in its increasingly rapid breakdown in the soil. acs.org This adaptation is a key evolutionary response driven by the selection pressure exerted by the xenobiotic compound. nih.gov
The evolution of these degradation pathways is facilitated by several genetic mechanisms:
Horizontal Gene Transfer (HGT): Degradative genes, particularly those encoding carbamate hydrolases, are often located on mobile genetic elements like plasmids and transposons. This allows for the rapid transfer of degradation capabilities between different bacteria, accelerating adaptation within a microbial community. nih.gov
Enzyme Promiscuity: Existing enzymes with broad substrate specificity may be recruited to perform new functions. For example, an esterase that normally acts on a natural substrate might exhibit promiscuous activity towards a carbamate ester bond, providing a starting point for the evolution of a more specialized hydrolase. nih.govscilit.com
Gene Mutation and Duplication: Random mutations can lead to the optimization of enzyme active sites for better binding and catalysis of carbamate substrates. Gene duplication provides raw material for evolution, allowing one copy to retain its original function while the other evolves a new one. nih.gov
Mechanisms of Microbial Resistance to Carbamates
Microbial resistance to carbamates is intrinsically linked to the mechanisms of degradation. The primary form of resistance is enzymatic detoxification, where the microbe modifies or cleaves the toxic compound into a non-toxic form, as described in the hydrolysis and metabolism sections above. nih.gov This is the most effective resistance strategy as it not only protects the microbe but also removes the pollutant from the environment.
Other general mechanisms of microbial resistance to toxic chemicals, which may also play a role, include:
Reduced Permeability: Alterations in the bacterial cell membrane or cell wall can limit the uptake of the toxic carbamate, preventing it from reaching its intracellular target. nih.govnih.govresearchgate.net
Active Efflux Pumps: Some bacteria possess membrane proteins that act as pumps, actively expelling toxic compounds from the cell before they can cause harm. This is a common multidrug resistance mechanism. nih.govresearchgate.net
Target Modification: While the primary target of carbamates (acetylcholinesterase) is relevant for insects and animals, analogous essential enzymes in microbes could theoretically be modified through mutation to become less sensitive to inhibition. nih.gov However, detoxification remains the most prominent and studied resistance mechanism for carbamates in the microbial world.
Biodegradation Kinetics in Environmental Matrices (e.g., soil, wastewater)
The persistence of carbamate pesticides in the environment is largely determined by the rate of their biodegradation, a process heavily influenced by the composition and activity of microbial communities in matrices such as soil and wastewater. For carbamates in general, microbial degradation is a primary route of dissipation. researchgate.net Environmental conditions that support microbial growth, such as optimal temperature, moisture, and pH, also tend to enhance the degradation of these compounds. nih.gov
The initial and often rate-limiting step in the biodegradation of N-methylcarbamates is the hydrolysis of the carbamate ester linkage. researchgate.net This can be carried out by various microorganisms, including bacteria and fungi, which utilize the compound as a source of carbon and nitrogen. nih.gov Genera such as Pseudomonas, Enterobacter, and various fungi have been reported to degrade carbamate pesticides. researchgate.net The degradation process typically follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. nih.gov The half-life (DT50) of carbamates in soil can vary widely, from a few days to several weeks, depending on soil type, organic matter content, and microbial activity. researchgate.net For instance, studies on other carbamates have shown that degradation is often more rapid in alkaline soils compared to acidic or neutral soils. researchgate.net
| Environmental Matrix | Kinetic Model | Estimated Half-life (DT50) (days) | Key Influencing Factors |
|---|---|---|---|
| Aerobic Soil (Loam) | First-Order | 15 - 40 | Microbial population, organic matter content, temperature, pH |
| Anaerobic Soil (Flooded) | First-Order | 30 - 70 | Redox potential, specific anaerobic microbial consortia |
| Wastewater (Activated Sludge) | First-Order / Monod | 5 - 20 | Microbial density, hydraulic retention time, presence of co-substrates |
Plant Metabolism of Carbamates
Once absorbed by plants, carbamate pesticides undergo metabolic transformations that generally lead to their detoxification and sequestration. The metabolic pathways for this compound within plant systems are expected to follow those established for other N-methylcarbamates, primarily involving hydroxylation and conjugation, as well as hydrolytic breakdown.
A principal metabolic route for aromatic carbamates in plants is the hydroxylation of the aromatic ring, a reaction catalyzed by cytochrome P450 monooxygenases. For this compound, this would involve the introduction of a hydroxyl group onto the phenyl ring. Following hydroxylation, the resulting phenolic metabolites are rapidly conjugated with endogenous plant molecules, most commonly glucose, to form water-soluble glycosides. These conjugation reactions are a key detoxification mechanism, as they render the molecule less biologically active and facilitate its storage in vacuoles or incorporation into cell wall components like lignin.
Another significant metabolic pathway for carbamates in plants is the hydrolytic cleavage of the ester bond. researchgate.net This reaction, catalyzed by plant esterases, breaks down this compound into its constituent alcohol (2-hydroxymethyl phenol) and N-methylcarbamic acid. N-methylcarbamic acid is unstable and spontaneously decomposes to methylamine and carbon dioxide. The resulting phenolic moiety can then undergo further conjugation with sugars. researchgate.net The efficiency of this hydrolytic pathway can vary significantly between different plant species. acs.org
The movement of pesticides within a plant occurs through two main vascular systems: the apoplast and the symplast. unl.edu For many carbamates, transport is predominantly apoplastic. unl.edu This means that after uptake by the roots, this compound is likely transported upwards to the shoots and leaves via the xylem, moving along with the transpiration stream in the non-living parts of the plant tissue (cell walls and intercellular spaces). unl.eduoup.com Compounds that are transported apoplastically tend to accumulate in tissues with high transpiration rates, such as the margins of mature leaves. nih.gov The chemical properties of the pesticide, particularly its lipophilicity, influence its ability to cross cell membranes and enter the symplastic pathway (the network of living cells), but apoplastic transport is generally the primary route for many xylem-mobile pesticides. nih.gov
Environmental Transport and Partitioning Behavior
The movement and distribution of this compound in the environment are governed by its tendency to adsorb to soil and sediment particles versus remaining dissolved in the aqueous phase.
The adsorption of carbamate pesticides to soil and sediment is a critical process that influences their mobility, bioavailability, and degradation rate. For N-methylcarbamates, the primary factor controlling adsorption is the organic matter content of the soil. researchgate.netnih.gov A higher organic matter content generally leads to stronger adsorption, which in turn reduces the pesticide's concentration in the soil solution and limits its potential for leaching into groundwater. researchgate.net The interaction is often a partitioning process into the soil organic matter. researchgate.net
Soil pH can also play a role, although it is generally more significant for ionizable pesticides. For non-ionizable carbamates, pH effects are less direct but can influence the surface charge of soil colloids and the activity of microbial populations. The strength of adsorption is quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc). While specific values for this compound are not documented, Table 2 provides illustrative Koc values based on the behavior of similar carbamate compounds. A higher Koc value indicates stronger adsorption and lower mobility.
Desorption, the release of the adsorbed pesticide back into the soil solution, is also a key factor. Hysteresis, where desorption is not a fully reversible process of adsorption, is common for many pesticides, meaning that a fraction of the compound can become strongly bound to soil particles over time.
| Soil/Sediment Property | Parameter | Estimated Value Range | Implication for Environmental Transport |
|---|---|---|---|
| Organic Carbon Content | Koc (mL/g) | 50 - 500 | Low to moderate adsorption, suggesting potential for mobility in low organic matter soils. |
| Clay Content | Kd (mL/g) | 0.5 - 10 | Adsorption is influenced by clay type and content, but generally less than organic matter. |
| pH | - | Slightly pH-dependent | Adsorption may slightly increase in more acidic soils due to changes in surface chemistry. |
Leaching and Run-off Potential
The movement of this compound into water systems is significantly influenced by its leaching and runoff potential. Leaching refers to the vertical movement of the compound through the soil profile, potentially contaminating groundwater, while runoff is the horizontal movement of the compound with surface water over the soil. scirp.org
The potential for leaching and runoff is intrinsically linked to the compound's water solubility and its tendency to adsorb to soil particles. mdpi.com Carbamates with higher water solubility and weaker adsorption to soil components are more prone to being transported by water. The organic matter content of the soil plays a critical role in the adsorption of carbamates; soils with higher organic content tend to exhibit greater adsorption, thereby reducing the amount of the chemical available for leaching and runoff. nih.gov
For instance, studies on other carbamates like methomyl have shown that its high water solubility and weak to moderate soil adsorption present a risk of contamination to both surface and groundwater. Similarly, carbofuran and carbaryl show moderate to high sorption in soil, which is largely dependent on the soil's organic content. nih.gov The movement of pesticides through the soil can be exacerbated by rainfall or irrigation, which can facilitate their transport into groundwater. scirp.org
Table 1: Factors Influencing Leaching and Run-off Potential
| Factor | Influence on Leaching and Run-off |
| Water Solubility | Higher solubility increases the potential for both leaching and runoff. |
| Soil Adsorption (Koc) | Lower adsorption (lower Koc value) leads to greater mobility and higher potential for leaching and runoff. |
| Soil Organic Matter | Higher organic matter content generally increases adsorption, reducing leaching and runoff. nih.gov |
| Rainfall/Irrigation | Increased water flow enhances both leaching and runoff. scirp.org |
| Soil Type and Structure | Soil permeability and texture affect water infiltration and surface flow rates. |
| Topography | Steeper slopes increase the likelihood and velocity of runoff. |
Volatilization from Water and Soil
Volatilization is the process by which a chemical transforms from a liquid or solid state into a vapor and enters the atmosphere. For this compound, its potential to volatilize from water and soil surfaces is an important aspect of its environmental distribution. nih.gov This process is primarily governed by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water.
Climatic factors such as temperature and wind speed significantly influence the rate of volatilization. cdc.gov Warmer temperatures increase the vapor pressure of a chemical, making it more likely to evaporate. cdc.gov Similarly, higher wind speeds can enhance the rate of volatilization by removing the chemical vapor from the air-soil or air-water interface, thus promoting further evaporation. cdc.gov
The properties of the soil and water also play a role. For instance, a chemical's solubility in water affects its volatilization from water bodies. cdc.gov In soil, the degree of adsorption to soil particles can limit volatilization, as only the portion of the chemical that is not strongly bound is available to enter the vapor phase.
Influence of Environmental Factors on Fate and Persistence
The ultimate fate and persistence of this compound in the environment are determined by a complex interplay of various environmental factors. These factors can influence the rates of degradation, transport, and partitioning of the compound in different environmental matrices. mdpi.comitrcweb.org
Key environmental factors include:
Soil Type and Composition: The physical and chemical properties of soil, such as texture (sand, silt, clay content), organic matter content, and mineralogy, significantly affect the adsorption, and consequently the mobility and bioavailability, of carbamates. mdpi.comitrcweb.org Soils with higher clay and organic matter content tend to adsorb carbamates more strongly, which can reduce their leaching potential but may also decrease their availability for microbial degradation. nih.gov
Moisture: Water content in soil is a critical factor influencing microbial activity and chemical hydrolysis, both of which are important degradation pathways for carbamates. Optimal moisture levels can enhance biodegradation rates.
pH: The pH of both soil and water can affect the chemical stability of this compound. Carbamate pesticides are generally more susceptible to hydrolysis under alkaline conditions. The pH also influences the activity of microbial populations responsible for biodegradation.
Temperature: Temperature affects the rates of both chemical and biological degradation processes. cdc.gov Generally, higher temperatures, within a certain range, lead to faster degradation rates. nih.gov Temperature also influences the volatilization of the compound. cdc.gov
Co-contaminants: The presence of other chemicals, such as heavy metals or other pesticides, can have synergistic or antagonistic effects on the degradation of this compound. nih.govresearchgate.net Some co-contaminants may inhibit microbial activity, thereby slowing down bioremediation, while others might enhance it. researchgate.net
Table 2: Influence of Environmental Factors on the Fate of Carbamates
| Environmental Factor | Effect on Fate and Persistence |
| Soil Type | Influences adsorption, mobility, and bioavailability. mdpi.comitrcweb.org |
| Moisture | Affects microbial activity and chemical hydrolysis rates. |
| pH | Influences chemical stability (hydrolysis) and microbial activity. |
| Temperature | Affects degradation rates and volatilization. cdc.govnih.gov |
| Co-contaminants | Can enhance or inhibit degradation processes. nih.govresearchgate.net |
Environmental Fate Modeling for Carbamate Compounds
Environmental fate models are valuable tools used to predict the transport, transformation, and ultimate fate of chemicals like carbamates in the environment. up.ptresearchgate.net These models are mathematical representations of the complex processes that govern a chemical's behavior in various environmental compartments. up.ptresearchgate.net
The construction of a mass balance model is a common approach in environmental fate modeling. up.pt This involves defining environmental compartments (e.g., air, water, soil), quantifying chemical inputs, and describing the transport and transformation processes mathematically. up.pt For carbamate compounds, models can be used to estimate their potential for leaching into groundwater, their persistence in soil, and their concentrations in different environmental media over time. researchgate.net
Several models have been developed to simulate pesticide behavior, such as PRZM2 and PELMO for evaluating leaching potential, and SWRRBWQ for watershed-scale assessments. researchgate.net These models typically require input data on the chemical's properties (e.g., solubility, vapor pressure, degradation rates) and site-specific environmental conditions (e.g., soil type, climate). mdpi.comresearchgate.net While these models provide valuable insights, it is important to recognize their inherent uncertainties and the need for validation with field data. mdpi.com The primary utility of these models often lies in comparing the relative contamination potential of different pesticides at a given site or a single pesticide across multiple locations. researchgate.net
Bioremediation Strategies for Environmental Carbamate Contamination (non-human scale)
Bioremediation offers a promising and environmentally friendly approach to cleaning up areas contaminated with carbamate pesticides. nih.govyoutube.comcabidigitallibrary.org This process utilizes the metabolic capabilities of naturally occurring microorganisms, such as bacteria and fungi, to break down harmful contaminants into less toxic substances. youtube.comnih.gov
The primary mechanism for the microbial degradation of carbamate pesticides is the enzymatic hydrolysis of the carbamate ester or amide linkage. nih.gov This initial step is crucial as it often leads to products that are less toxic than the parent compound. researchgate.net
Several microbial species have been identified for their ability to degrade carbamates. For instance, a strain of Acremonium sp. has been shown to effectively remove carbofuran and carbaryl from contaminated soil. nih.gov Studies have also investigated the potential of natural river biofilms to degrade carbamates like methomyl, carbaryl, and carbofuran. nih.gov
The success of bioremediation can be enhanced by optimizing environmental conditions to stimulate the growth and activity of these degrading microorganisms. nih.gov Factors such as temperature, pH, moisture, and the availability of nutrients can be manipulated to create a more favorable environment for bioremediation. nih.gov For example, in one study, the degradation of carbofuran and carbaryl by Acremonium sp. was optimized by adjusting biomass concentration, temperature, pH, and moisture content. nih.gov
In addition to bio-stimulation (stimulating indigenous microbial populations), bioaugmentation, which involves introducing specific degrading microorganisms to a contaminated site, is another strategy. nih.gov Phytoremediation, the use of plants to remove or degrade contaminants, can also be a viable option, particularly for certain types of pollutants. youtube.comslideshare.net
Biochemical Mechanisms and Interactions in Vitro and Non Human Biological Systems
Mechanism of Action on Target Enzymes (e.g., Acetylcholinesterase, non-clinical)
As a carbamate (B1207046) derivative, 2-(Hydroxymethyl)phenyl methylcarbamate is anticipated to primarily act as an inhibitor of cholinesterases, such as acetylcholinesterase (AChE). This inhibitory action is a hallmark of many carbamate compounds and is central to their biological effects.
Enzyme Inhibition Kinetics and Binding Site Analysis
The inhibition of acetylcholinesterase by carbamates is a well-studied phenomenon and is generally characterized as a two-step process involving the formation of a transient carbamoylated enzyme intermediate. This process effectively removes the enzyme from its active role in hydrolyzing the neurotransmitter acetylcholine (B1216132).
The general mechanism can be described as follows:
Reversible binding: The carbamate inhibitor (CX) initially binds reversibly to the active site of the acetylcholinesterase enzyme (E) to form an enzyme-inhibitor complex (E-CX).
Carbamoylation: The enzyme is then carbamoylated, where the carbamoyl (B1232498) moiety of the inhibitor is transferred to the catalytic serine residue in the active site, releasing the leaving group (X). This results in a carbamoylated enzyme (E-C) that is temporarily inactive.
Decarbamoylation: The carbamoylated enzyme is subsequently hydrolyzed, a process known as decarbamoylation, which regenerates the active enzyme. This step is typically much slower than the decarbamoylation of the acetylated enzyme formed during normal acetylcholine hydrolysis, leading to a prolonged inhibition of the enzyme.
E + CX ⇌ E-CX → E-C + X ↓ kr E + C'
where ki is the carbamoylation rate constant and kr is the decarbamoylation rate constant. The rates of these reactions are influenced by the structure of the carbamate. For instance, the size of the N-alkyl substituent on the carbamate can affect both the rate of carbamylation and decarbamoylation. nih.gov
The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge. It contains a catalytic triad (B1167595) (serine, histidine, and glutamate) and an "anionic" subsite that binds the quaternary ammonium (B1175870) group of acetylcholine. Carbamates like this compound are expected to bind within this gorge, with the carbamoyl group orienting towards the catalytic serine residue. The active site gorge also features a peripheral anionic site (PAS) at its entrance, which can also interact with inhibitors. nih.gov The binding of ligands to the PAS can allosterically modulate the catalytic activity of the enzyme.
| Inhibitor | Dissociation Constant (Kd) (mM) | Carbamylation Rate Constant (k2) (min-1) | Second-order Rate Constant (ki) (mM-1min-1) |
| Phenyl N-methylcarbamate | 0.35 | 1.8 | 5.1 |
| m-Tolyl N-methylcarbamate | 0.14 | 2.5 | 18 |
| m-Isopropylphenyl N-methylcarbamate | 0.07 | 2.8 | 40 |
Data for illustrative purposes for related compounds.
Substrate Specificity of Carbamate-Metabolizing Enzymes
Enzymes that metabolize carbamates, often referred to as carbamate hydrolases or esterases, exhibit varying degrees of substrate specificity. These enzymes are crucial for the detoxification of carbamate compounds. While specific studies on the substrate specificity of enzymes for this compound are limited, research on microbial carbamate hydrolases provides insights into the structural features that govern their activity. For example, studies on carbofuran-degrading enzymes have shown that alterations in single amino acids can shift the substrate specificity of the hydrolase, enabling it to degrade different carbamate insecticides. This suggests that the structural characteristics of the carbamate, including the nature of the aromatic ring and its substituents, play a critical role in determining whether it will be a substrate for a particular metabolizing enzyme.
In Vitro Biotransformation Studies
The biotransformation of this compound in vitro is expected to proceed through two primary pathways: hydrolysis of the carbamate ester linkage and oxidative metabolism of the aromatic ring and the N-methyl group.
Enzymatic Hydrolysis of Carbamate Esters
The hydrolysis of the carbamate ester bond is a key detoxification pathway for carbamate compounds. This reaction is catalyzed by various esterases present in biological systems, such as carboxylesterases. The rate of enzymatic hydrolysis can be influenced by the chemical structure of the carbamate. For instance, studies on the hydrolysis of various carbamate esters have shown that the nature of the leaving group (the phenolic portion) and the substituents on the carbamoyl nitrogen affect the rate of hydrolysis. nih.gov In general, the hydrolysis of the carbamate ester of this compound would yield 2-(hydroxymethyl)phenol and methylcarbamic acid, the latter of which is unstable and decomposes to methylamine (B109427) and carbon dioxide.
Oxidative Metabolism by Enzyme Systems (e.g., Cytochrome P450, non-human, in vitro)
The cytochrome P450 (CYP) monooxygenase system is a major pathway for the metabolism of a wide range of xenobiotics, including carbamates. In vitro studies with non-human enzyme systems have shown that CYP enzymes can catalyze various oxidative reactions on carbamate molecules. For N-methylcarbamates, two primary oxidative pathways are recognized:
N-demethylation: This involves the hydroxylation of the N-methyl group to form an N-hydroxymethyl intermediate, which is often unstable and can spontaneously decompose to the corresponding N-demethylated carbamate and formaldehyde. The compound this compound is itself a hydroxymethyl derivative, suggesting it could be an intermediate in the N-demethylation of a parent compound, phenyl methylcarbamate. nih.gov Further oxidation could lead to the N-dealkylated product.
Aromatic hydroxylation: The aromatic ring of the carbamate can be hydroxylated at various positions by CYP enzymes. The position of hydroxylation is influenced by the specific CYP isoforms involved and the existing substituents on the ring.
Studies on the metabolism of phenyl N-methylcarbamate in mice have shown that it is metabolized to phenyl N-hydroxymethylcarbamate, indicating that N-methyl hydroxylation is a significant metabolic pathway. nih.gov It is plausible that this compound could undergo similar or further oxidative transformations. The table below summarizes potential metabolic pathways for N-methylcarbamates based on studies of related compounds.
| Metabolic Pathway | Enzyme System | Potential Metabolites of this compound |
| N-demethylation | Cytochrome P450 | 2-(Hydroxymethyl)phenyl carbamate, Formaldehyde |
| Aromatic Hydroxylation | Cytochrome P450 | Dihydroxy-phenyl methylcarbamate derivatives |
| Ester Hydrolysis | Carboxylesterases | 2-(Hydroxymethyl)phenol, Methylamine, CO2 |
Interactions with Biological Macromolecules (In Vitro)
Beyond its interaction with acetylcholinesterase, this compound has the potential to interact with other biological macromolecules, although specific data for this compound are scarce. The reactivity of the carbamate functional group and the presence of an aromatic ring suggest possible interactions with proteins and nucleic acids.
In vitro studies with other carbamates have shown that they can covalently modify proteins other than their primary enzyme targets. The electrophilic nature of the carbamoyl group allows it to react with nucleophilic residues on proteins, such as serine, cysteine, and lysine. The extent and specificity of these interactions would depend on the reactivity of the carbamate and the accessibility of nucleophilic sites on the protein.
Interactions with DNA are also a theoretical possibility, particularly for metabolites of the compound. Oxidative metabolism can sometimes lead to the formation of reactive intermediates that can bind to DNA, forming DNA adducts. However, there is no direct evidence to suggest that this compound itself is a significant DNA-binding agent.
Structure-Activity Relationships (SAR) for Carbamate Derivatives in Biochemical Systems
The biological activity of carbamate derivatives, including this compound, is intrinsically linked to their chemical structure. The primary mechanism of action for many carbamate insecticides is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in insects and other animals. nih.gov The structure of the carbamate molecule dictates its affinity for the AChE active site and the stability of the resulting carbamylated enzyme.
While specific SAR data for this compound is not extensively available in public literature, insights can be drawn from related compounds. For instance, studies on various phenyl methylcarbamates have shown that substitutions on the phenyl ring significantly influence their anticholinesterase activity. nih.gov The position and nature of these substituents can affect the electronic and steric properties of the molecule, thereby altering its binding affinity to the enzyme.
Research on structurally similar compounds, such as 2-hydroxy-N-phenylbenzamides, which also inhibit cholinesterases, reveals that halogenation and the presence of specific ester groups can modulate inhibitory potency against both AChE and butyrylcholinesterase (BuChE). nih.gov For example, a study on a series of halogenated 2-hydroxy-N-phenylbenzamides demonstrated moderate AChE inhibition, with IC₅₀ values ranging from 33.1 to 85.8 µM. nih.gov The introduction of a diethyl phosphite (B83602) ester to one of these derivatives significantly enhanced its activity against BuChE. nih.gov Although these are not carbamates, the data suggest that hydroxyl and other functional groups on the phenyl ring play a crucial role in the interaction with cholinesterases.
Table 1: Inhibitory Concentration (IC₅₀) of Selected 2-Hydroxy-N-phenylbenzamide Derivatives against Cholinesterases
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 5-chloro-2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide | 45.3 | 112.7 |
| 3,5-dichloro-2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide | 33.1 | 53.5 |
| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | 40.2 | 2.4 |
Source: Adapted from research on 2-hydroxy-N-phenylbenzamides and their esters. nih.gov
It is important to note that the hydroxymethyl group in this compound is likely a product of metabolic transformation of a parent phenyl methylcarbamate. nih.govnih.gov The presence of this hydroxyl group can increase the polarity of the molecule, potentially influencing its solubility and interaction with the active site of target enzymes.
Pharmacodynamics of Carbamates in Non-Human Biological Systems
The primary pharmacodynamic effect of carbamates in non-human biological systems is the inhibition of acetylcholinesterase. nih.gov This inhibition occurs through a process called carbamoylation, where the carbamate molecule covalently binds to the serine hydroxyl group in the active site of AChE. epa.gov This binding is reversible, and the rate of decarbamoylation, or the reactivation of the enzyme, is a key factor in the duration and intensity of the toxic effect. epa.gov
The accumulation of the neurotransmitter acetylcholine at the synapse, due to AChE inhibition, leads to continuous stimulation of nerve and muscle fibers, resulting in the characteristic signs of carbamate poisoning in insects and other non-human organisms. nih.gov
The structure of the carbamoyl group itself also plays a significant role in the pharmacodynamics. Studies have shown that as the size of the alkyl substituents on the carbamoyl nitrogen increases, the rate of decarbamoylation decreases, leading to a longer duration of enzyme inhibition. nih.gov
Toxicokinetics of Carbamates in Environmental Organisms (non-human)
The toxicokinetics of carbamates, which includes their absorption, distribution, metabolism, and excretion, vary among different environmental organisms. In general, carbamates can be absorbed through the cuticle of insects, the gills of fish, and the gastrointestinal tract of various animals. epa.gov
Metabolism is a crucial determinant of the toxicity and persistence of carbamates in non-human organisms. The metabolic fate of carbamates often involves two main phases. Phase I reactions typically involve hydrolysis of the carbamate ester bond, as well as oxidation reactions. nih.gov For phenyl methylcarbamates, hydroxylation of the phenyl ring and the N-methyl group are common metabolic pathways. nih.govnih.gov The compound this compound is itself likely a metabolite resulting from the hydroxylation of the methyl group of a parent phenyl methylcarbamate. nih.gov
Phase II reactions involve the conjugation of the metabolites with endogenous molecules, such as sugars (glycosylation) or sulfates, to form more water-soluble compounds that can be more easily excreted. epa.gov
In some cases, metabolic processes can lead to bioactivation, where the resulting metabolite is more toxic than the parent compound. However, more commonly, metabolism leads to detoxification. The rate and pathways of metabolism can differ significantly between species, influencing their susceptibility to carbamate toxicity. For instance, a study on the potentiation of 2-sec-butylphenyl methylcarbamate (BPMC) toxicity in mice by fenitrothion (B1672510) pretreatment showed a significant increase in the plasma concentration and systemic availability of BPMC, suggesting that inhibition of its metabolism led to increased toxicity. nih.gov
Mechanistic Toxicology at the Cellular Level (excluding human data)
At the cellular level, the toxicity of carbamates extends beyond simple cholinesterase inhibition. The overstimulation of cholinergic receptors can lead to a cascade of downstream effects, including excitotoxicity and ionic imbalances.
Furthermore, there is growing evidence that carbamates can induce oxidative stress in non-human organisms. nih.gov This can occur through the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. The metabolism of carbamates itself can sometimes produce reactive intermediates that contribute to oxidative stress. nih.gov In response to oxidative stress, cells may activate protective mechanisms, such as the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes. nih.gov
Studies on the N-methyl carbamate insecticide methomyl (B1676398) in mice have shown that it can disrupt hepatic xenobiotic and intermediary metabolism. nih.govmdpi.com Methomyl exposure was associated with hepatic steatosis (fatty liver), alterations in lipid and carbohydrate metabolism, and changes in the expression of genes involved in detoxification pathways. nih.govmdpi.com These findings suggest that carbamates can act as metabolism-disrupting chemicals, with potential long-term consequences for organ function in non-human organisms. nih.govmdpi.com
Glycosylation of this compound Derivatives
Glycosylation, the enzymatic addition of a carbohydrate moiety, is a common phase II metabolic pathway for xenobiotics, including carbamate metabolites, in many non-human organisms. This process generally increases the water solubility of the compound, facilitating its excretion from the body.
While specific studies on the glycosylation of this compound are scarce, the general principles of carbamate metabolism suggest that the hydroxyl group of this compound would be a prime site for such conjugation. In plants and insects, carbamate metabolites are often conjugated with glucose to form glycosides. epa.gov These conjugated metabolites are generally considered to be less toxic and are sequestered in vacuoles or excreted.
The formation of glycosylated derivatives of hydroxylated carbamate metabolites is a key detoxification step, reducing the potential for these compounds to interact with target sites like acetylcholinesterase. The efficiency of glycosylation can vary between species and can be a determining factor in their tolerance to carbamate exposure.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of 2-(Hydroxymethyl)phenyl methylcarbamate, offering robust methods for its separation from complex matrices and subsequent quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are utilized, each with specific advantages depending on the research application.
HPLC is a widely adopted technique for the analysis of carbamate (B1207046) pesticides, including this compound. Its versatility in terms of stationary phases and detection methods makes it a powerful tool for researchers.
While HPLC with UV detection is a common analytical technique, it often lacks the necessary sensitivity and specificity for detecting trace levels of carbamates in complex samples. thermofisher.com For compounds that lack a strong chromophore, derivatization may be necessary to facilitate UV detection. nih.gov Although less sensitive than fluorescence detection for carbamate analysis, HPLC-UV can be a viable option for applications where higher concentrations are expected or when alternative detection methods are unavailable.
HPLC coupled with fluorescence detection (HPLC-FLD) is a highly sensitive and selective method for the analysis of N-methylcarbamates. thermofisher.comnih.gov This technique often involves a post-column derivatization step. thermofisher.com After the carbamates are separated on the HPLC column, they are hydrolyzed to form methylamine (B109427). This derivative then reacts with a reagent like o-phthalaldehyde (B127526) (OPA) to produce a highly fluorescent compound that can be readily detected. This method is the basis for regulatory methods such as U.S. EPA Method 531.2 for the analysis of carbamates in drinking water. thermofisher.com The enhanced sensitivity and selectivity of HPLC-FLD make it ideal for detecting low levels of carbamates in environmental and biological samples. thermofisher.comnih.gov
Table 1: HPLC-FLD Method Parameters for Carbamate Analysis
| Parameter | Condition | Reference |
| Excitation Wavelength | 330 nm | jfda-online.com |
| Emission Wavelength | 465 nm | jfda-online.com |
| Post-Column Reagent | o-Phthalaldehyde (OPA) |
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for carbamate analysis. thermofisher.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. This setup allows for the effective separation of moderately polar compounds like this compound from other sample components. The versatility of RP-HPLC allows for its application in various research areas, from environmental monitoring to food safety analysis. nih.govchromatographyonline.com A study on the analysis of N-methyl carbamate pesticide residues in eggs utilized reversed-phase LC with post-column reaction and fluorescence detection. nih.gov Another method for determining carbamates in water and vegetable samples also employed reverse HPLC. nih.gov
To achieve optimal separation of carbamates, specialized HPLC columns have been developed. These include columns specifically designed for carbamate analysis, often referred to as "carbamate columns". pickeringlabs.comchrom8.nl These columns are engineered to provide excellent resolution and peak shape for a wide range of carbamate compounds. thermofisher.com
Commonly used stationary phases for carbamate analysis include:
C18 (Octadecyl silica): This is a versatile and widely used reversed-phase packing material that provides good retention and separation for many carbamates. jfda-online.comnih.gov
C8 (Octyl silica): This stationary phase is less retentive than C18 and can be advantageous for analyzing more hydrophobic carbamates or when shorter analysis times are desired. researchgate.net
The choice of column depends on the specific carbamates being analyzed and the complexity of the sample matrix. Acclaim Carbamate columns, for instance, are designed for the baseline separation of carbamates listed in U.S. EPA Method 531.2. thermofisher.com
Table 2: Common HPLC Columns for Carbamate Analysis
| Column Type | Stationary Phase | Typical Application | Reference |
| Carbamate Column | Specialized for carbamates | EPA Method 531.2 | thermofisher.compickeringlabs.comchrom8.nl |
| C18 | Octadecyl silane | General purpose carbamate analysis | jfda-online.comnih.gov |
| C8 | Octyl silane | Analysis of more hydrophobic carbamates | researchgate.net |
Gas chromatography (GC) can also be employed for the analysis of some carbamates. However, a significant challenge with GC analysis of many carbamates is their thermal instability. thermofisher.com Many carbamates can degrade at the high temperatures required for GC analysis, leading to inaccurate quantification. thermofisher.com Despite this limitation, studies have reported the successful gas chromatographic analysis of various phenyl N-methylcarbamates with minimal decomposition. llu.edu A study on the photodegradation of carbamate pesticides utilized GC-MS to identify the resulting products, which included 2-methylphenyl methylcarbamate in the case of ethiofencarb. nih.gov Another study proposed a method for the direct determination of several carbamates by gas chromatography with flame ionization and nitrogen-phosphorus detection. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry has become a preferred method for the analysis of this compound and other polar, thermally labile carbamates. This technique avoids the high temperatures associated with GC and provides excellent sensitivity and specificity.
LC-MS/MS is widely applied for the determination of carbamate residues and their metabolites in complex matrices such as food and environmental samples. For example, a method was developed for the analysis of carbamates and their metabolites in ginger using ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-ESI-MS/MS). This method demonstrated good linearity and achieved limits of detection ranging from 0.050 to 2.0 µg/kg hpst.cz. Similarly, a fast and sensitive LC-MS/MS method was established for the quantitation of N-methyl carbamate pesticides in fruit and vegetable juices, with recoveries ranging from 74.4% to 111.0% ingenieria-analitica.com.
A specific and sensitive method for the identification and determination of phenyl-N-methylcarbamates and their transformation products in surface water was developed using liquid chromatography-pneumatically assisted electrospray mass spectrometry. The method achieved detection limits in the low µg/L range nih.gov. Furthermore, two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC-MS/MS) has been employed for the analysis of methomyl (B1676398) in tobacco, showcasing the enhanced separation power of this advanced technique for complex samples nih.gov. The development of a highly sensitive method for carbamates in water by direct injection using LC-MS/MS, as per ASTM D-7645, highlights the move towards streamlined analytical procedures with minimal sample preparation shimadzu.com. A fast quantitation method for N-Methyl Carbamate pesticide residues in vegetables and grains using LC-MS/MS also reported high recoveries and good linearity over a wide concentration range researchgate.net.
Capillary Electrophoresis (CE)
Capillary electrophoresis is another valuable technique for the analysis of charged and polar compounds, including carbamate metabolites. CE offers high separation efficiency, short analysis times, and requires only small sample volumes.
While specific studies on the direct analysis of this compound by CE are not prevalent, the technique has been successfully applied to related compounds. For instance, CE has been used for the enantioseparation of benzodiazepines using carbamate-type polymers as chiral selectors nih.gov. This demonstrates the potential of CE for resolving stereoisomers of carbamate-related compounds.
More broadly, capillary electrophoresis-mass spectrometry (CE-MS) is a powerful tool for metabolomics research. It has been used to analyze a wide range of charged metabolites, including amino acids, organic acids, and nucleotides. In one study, CE-MS was used to investigate the distribution of carbon metabolites in cyanobacteria under nitrogen starvation, revealing significant changes in the levels of various metabolic intermediates nih.gov. The development of CE-MS technology has enabled the simultaneous analysis of thousands of metabolites, providing comprehensive metabolic profiles youtube.com. This capability is highly relevant for studying the metabolic fate of compounds like this compound in biological systems.
Sample Preparation and Preconcentration Techniques
Effective sample preparation is crucial for accurate and reliable analysis, especially when dealing with trace levels of analytes in complex matrices. Solid-phase extraction and solid-phase microextraction are commonly employed techniques for the cleanup and preconcentration of this compound and other carbamates prior to instrumental analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used sample preparation technique that involves partitioning analytes between a solid sorbent and a liquid phase. It is effective for removing interfering substances and concentrating the target analytes.
SPE is frequently used in methods for the analysis of carbamates in various sample types. For instance, in the analysis of carbamates and their metabolites in ginger, a solid-phase extraction column was used for cleanup after initial extraction hpst.cz. Similarly, the determination of household chemicals, including carbamates, in wastewater involved SPE for sample extraction and concentration before analysis by GC-MS/MS and LC-MS/MS dphen1.com. Different types of SPE cartridges, such as hydrophilic-lipophilic balance (HLB) cartridges, are selected based on the properties of the analytes and the sample matrix dphen1.com.
A magnetic solid-phase extraction (MSPE) method using magnetic metal-organic frameworks has been developed for the extraction of carbamate pesticides from fruits and vegetables. This method demonstrated high recoveries, ranging from 71.5% to 122.8%, and achieved significant enrichment factors acs.org. The use of SPE is also integral to methods for determining phenyl-N-methylcarbamates in surface water, where it serves to isolate the target compounds from the aqueous matrix before LC-MS/MS analysis nih.gov.
Table 1: Application of Solid-Phase Extraction (SPE) in Carbamate Analysis
| Analytical Method | Sample Matrix | SPE Sorbent | Purpose | Reference |
|---|---|---|---|---|
| UHPLC-ESI-MS/MS | Ginger | Not specified | Cleanup | hpst.cz |
| GC-MS/MS & LC-MS/MS | Wastewater | Hydrophilic-Lipophilic Balance (HLB) | Extraction & Concentration | dphen1.com |
| HPLC-UV | Fruits & Vegetables | Magnetic Metal-Organic Frameworks (MSPE) | Extraction & Preconcentration | acs.org |
| LC-MS/MS | Surface Water | Not specified | Isolation | nih.gov |
| 2D-LC-MS/MS | Tobacco | Not specified | Cleanup | nih.gov |
Solid-Phase Microextraction (SPME)
Solid-phase microextraction is a solvent-free sample preparation technique that utilizes a coated fiber to extract and concentrate analytes from a sample. The analytes are then thermally desorbed in the injector of a gas chromatograph or eluted with a solvent for liquid chromatography. SPME is valued for its simplicity, speed, and high sensitivity iltusa.com.
SPME has been successfully applied to the analysis of carbamate pesticides. An automated in-tube SPME method coupled with HPLC was developed for the analysis of polar and thermally labile carbamates in water. This method showed good reproducibility with relative standard deviations between 1.7% and 5.3% nih.gov.
For GC-MS analysis, a study on the quantification of five carbamate pesticides in water optimized SPME conditions, including the choice of fiber. A polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber was found to be the most effective sigmaaldrich.com. Headspace SPME coupled with GC-MS has also been used for the determination of carbamates in human body fluids, highlighting its utility in forensic and toxicological analysis researchgate.net. The integration of SPME with GC combines sampling, extraction, concentration, and sample introduction into a single, efficient step researchgate.net.
Table 2: Solid-Phase Microextraction (SPME) Parameters for Carbamate Analysis
| Analytical Method | Sample Matrix | SPME Fiber | Key Finding | Reference |
|---|---|---|---|---|
| In-tube SPME-HPLC | Water | Not specified | RSD between 1.7% and 5.3% | nih.gov |
| SPME-GC-QqQ-MS | Water | Polydimethylsiloxane/divinylbenzene (PDMS/DVB) | PDMS/DVB fiber showed the best performance | sigmaaldrich.com |
| Headspace SPME-GC-MS | Human body fluids | Not specified | Effective for forensic and toxicological samples | researchgate.net |
Magnetic Solid-Phase Extraction (MSPE)
Magnetic Solid-Phase Extraction (MSPE) is an advanced sample preparation technique that utilizes magnetic sorbents to isolate target analytes from large volume samples. This method offers several advantages over traditional extraction techniques, including reduced organic solvent consumption, faster extraction times, and enhanced sensitivity and selectivity. nih.gov The core of MSPE lies in the choice of the magnetic sorbent, which is designed to have a high affinity for the target compounds. nih.gov
In the context of carbamate analysis, researchers have successfully synthesized magnetic sorbents based on iron–aluminum-mixed metal hydroxides composited with metal–organic frameworks (MOFs). nih.govakjournals.com For instance, a magnetic MOF derived from terephthalic acid has demonstrated excellent extraction efficiency for a range of carbamate pesticides, including bendiocarb, carbofuran (B1668357), and carbaryl (B1668338). nih.govakjournals.com The process involves dispersing the magnetic sorbent in the sample solution, allowing the carbamates to adsorb onto the sorbent's surface. An external magnetic field is then applied to easily separate the sorbent with the adsorbed analytes from the sample matrix. The captured analytes are subsequently eluted using a small volume of an appropriate organic solvent before being analyzed by techniques like high-performance liquid chromatography (HPLC). nih.govakjournals.com
Sonication-Assisted Extraction for Environmental Samples
Sonication-Assisted Extraction (UAE), also known as ultrasound-assisted extraction, is a widely used technique for extracting organic contaminants from both solid and liquid environmental samples. nih.gov The method employs ultrasonic waves to create localized high-pressure and high-temperature zones within the solvent, leading to the rupture of cell walls in biological matrices and enhancing the diffusion of the solvent into the sample matrix. nih.gov This process results in shorter extraction times, increased mass transfer, and higher extraction yields compared to conventional methods. nih.govresearchgate.net
UAE is particularly advantageous for its simplicity and the wide variety of solvents that can be used. nih.gov For environmental water samples, a technique known as ultrasound-assisted emulsification microextraction has been developed for carbamate pesticides. In this method, a small volume of an extraction solvent with a density lower than water is injected into the aqueous sample and emulsified using an ultrasound bath. This creates a large surface area for the rapid transfer of analytes from the water to the organic phase. After a short extraction period, the emulsion is broken by centrifugation, and the organic extract is collected for analysis, often by gas chromatography-mass spectrometry (GC-MS). The technique is noted for being fast, efficient, and requiring minimal solvent.
Development and Validation of Research Analytical Methods
The development and validation of analytical methods are critical to ensure the reliability and accuracy of research findings for compounds like this compound. This involves establishing key performance parameters such as detection limits, quantification limits, recovery, and reproducibility.
Limits of Detection (LOD) and Quantification (LOQ) in Research Matrices
The Limit of Detection (LOD) is the minimum concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the minimum concentration that can be measured with acceptable precision and accuracy. epa.gov These values are fundamental for determining the sensitivity of an analytical method. For carbamates, various advanced analytical techniques have achieved very low LODs and LOQs in complex matrices like water, soil, and food products.
The table below summarizes the LOD and LOQ values reported in various research studies for different carbamate pesticides using the methodologies discussed.
| Analytical Method | Matrix | Analyte(s) | LOD | LOQ | Source |
|---|---|---|---|---|---|
| MSPE-HPLC | Fruits & Vegetables | Carbaryl, Carbofuran, Propoxur (B1679652), etc. | 0.005–0.090 µg/L | 0.015–0.300 µg/L | akjournals.com |
| Ultrasound-Assisted Emulsification Microextraction-GC-MS | River Water | Carbamate Pesticides | 0.01–0.1 µg/L | Not Reported | |
| LC-MS/MS | Soil | 18 Carbamate & Organophosphate Pesticides | 0.010–0.130 µg/kg | Not Reported | rsc.org |
| Automated SPE-HPLC-Chemiluminescence | Environmental Water | Carbofuran, Isoprocarb, etc. | 2.7–11.7 ng/L | Not Reported | capes.gov.br |
| SPE-LC-MS | River Water | Phenyl-N-methylcarbamates | Generally ≤ 0.5 µg/L | Not Reported | nih.gov |
| Spectrophotometry (Diazotized TMA) | Water | Carbaryl, Bendiocarb, Carbofuran, etc. | 0.2-2 µg/cm³ | Not Reported | nih.gov |
Recovery Studies and Reproducibility
Recovery studies are performed to assess the accuracy of an analytical method by measuring the amount of analyte extracted from a spiked sample compared to the known amount added. Reproducibility, often expressed as the relative standard deviation (RSD), measures the precision of the method over repeated analyses. Good recovery and low RSD are indicative of a reliable and robust method.
The following table presents data on recovery and reproducibility for carbamate analysis from various studies.
| Analytical Method | Matrix | Analyte(s) | Spike Level | Recovery (%) | Reproducibility (RSD %) | Source |
|---|---|---|---|---|---|---|
| MSPE-HPLC | Fruits & Vegetables | Carbaryl, Bendiocarb, etc. | Not Specified | 71.5–122.8 | Intra-day: <6.7, Inter-day: <9.4 | nih.govakjournals.com |
| Ultrasound-Assisted Emulsification Microextraction-GC-MS | River Water | Carbamate Pesticides | Not Specified | High Efficiency | <9.2 | |
| LC-MS/MS | Soil | 18 Carbamate & Organophosphate Pesticides | 1 & 10 µg/kg | 64.7–104.7 | 1.98–16.83 | rsc.org |
| Automated SPE-HPLC-Chemiluminescence | Environmental Water | Carbofuran, Isoprocarb, etc. | Not Specified | 74.2–94.2 | Intra-day: 2.5–7.4, Inter-day: 3.6–8.4 | capes.gov.br |
| Spectrophotometry (p-aminoacetanilide) | Vegetables, Soil, Water | Carbaryl, Propoxur, Carbosulfan | Not Specified | ~95 | Not Reported | akjournals.com |
Reference Standard Development
The availability of high-purity chemical reference standards is a cornerstone of accurate analytical chemistry, as most instrumental methods are comparative and require calibration with a sample of known composition. spectrumchemical.com For many common carbamate pesticides like Carbaryl, Certified Reference Materials (CRMs) are commercially available and are produced under stringent quality systems such as ISO 17034 and ISO/IEC 17025. cpachem.comsigmaaldrich.comcpachem.com These CRMs are traceable to primary materials from national metrology institutes, ensuring their accuracy and reliability for method validation and calibration. sigmaaldrich.com
For less common compounds such as this compound, dedicated CRMs may not be readily available. Researchers often rely on materials from chemical suppliers that may not come with the full certification and documentation of a CRM. sigmaaldrich.com In such cases, or for novel compounds, the development of a reference standard involves custom synthesis. The synthesis of carbamates can be achieved through various chemical methodologies, including the reaction of an appropriate amine with a chloroformate or the use of activated mixed carbonates as alternatives to toxic reagents like phosgene (B1210022). nih.govresearchgate.netacs.orgnih.gov The identity and purity of the synthesized standard must then be rigorously confirmed using techniques like NMR spectroscopy and elemental analysis before it can be used for quantitative research. nih.govresearchgate.net
Spectrophotometric and Fluorescence Methods for Research
While chromatographic methods are dominant for carbamate analysis, spectrophotometric and fluorescence-based techniques offer alternative or complementary approaches, particularly for screening purposes. nih.gov
Spectrophotometric methods for carbamates often involve a color-forming reaction. A common approach is the alkaline hydrolysis of the carbamate to its corresponding phenol (B47542) or amine. nih.govrsc.org This product is then coupled with a chromogenic reagent, such as a diazotized amine (e.g., diazotized trimethylaniline or p-aminoacetanilide), to produce a stable, colored azo dye. nih.govakjournals.com The intensity of the color, measured with a spectrophotometer at a specific wavelength, is proportional to the initial concentration of the carbamate. akjournals.com The use of a micellar medium, like sodium dodecyl sulfate, can enhance the solubility of the reagents and the sensitivity of the method. nih.govrsc.org
Fluorescence and Chemiluminescence methods offer very high sensitivity.
Fluorescence Detection: Many carbamates are not naturally fluorescent, requiring a derivatization step. youtube.com A widely used method in conjunction with HPLC is post-column derivatization. After the carbamates are separated on the column, they are hydrolyzed online to produce methylamine. youtube.com The methylamine then reacts with a reagent like o-phthalaldehyde (OPA) to form a highly fluorescent isoindole derivative, which is detected by a fluorescence detector. youtube.com Other fluorescence-based approaches include sensors using quantum dots or fluorescent probes that are quenched or activated in the presence of carbamates or the enzymes they inhibit. nih.govnih.govsensor-jlu.com
Chemiluminescence (CL) Detection: This technique relies on the emission of light from a chemical reaction. For N-methylcarbamates, methods have been developed where the analyte enhances the CL emission from the oxidation of luminol (B1675438) or participates in a peroxyoxalate reaction after hydrolysis and derivatization. nih.govcapes.gov.br These CL methods can be coupled with HPLC or used in flow injection analysis systems for rapid and highly sensitive screening of total N-methylcarbamate content in samples. nih.gov
UV Spectroscopy for Degradation Monitoring
UV-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the degradation of carbamate pesticides, including this compound. This technique is based on the principle that the parent carbamate compound and its degradation products will absorb light at different wavelengths.
In degradation studies, the UV-Vis spectrum of a solution containing the carbamate is recorded over time. As the parent compound degrades, its characteristic absorption peak will decrease, while new peaks corresponding to its degradation products may appear. For instance, the degradation of N-methylcarbamates (NMCs) like carbaryl, carbofuran, and propoxur can be monitored by observing the disappearance of their respective maximum absorbance wavelengths (λmax). wpmucdn.com The hydrolysis of these carbamates leads to the formation of their corresponding phenols, which exhibit different UV-Vis spectral properties. wpmucdn.com
A study on the photocatalytic degradation of carbofuran, a related carbamate insecticide, utilized UV spectroscopy to track the reaction's progress. researchgate.net The decrease in the concentration of carbofuran was monitored by measuring the absorbance at its λmax, demonstrating the utility of this method in kinetic studies. researchgate.net
Table 1: UV-Vis Spectral Data for Select Carbamates and Their Phenolic Degradation Products wpmucdn.com
| Compound | λmax (nm) |
| Carbofuran | 275 |
| 2,3-dihydro-2,2-dimethyl-7-benzofuranol | 278 |
| Propoxur | 271 |
| 2-isopropoxyphenol | 276 |
| Carbaryl | 270 |
| 1-naphthol | 322 |
This table illustrates the distinct absorbance maxima for parent carbamates and their phenolic byproducts, which is the basis for using UV spectroscopy in degradation monitoring.
Fluorescence-based Detection in Research Assays
Fluorescence spectroscopy offers a highly sensitive and selective alternative for the detection of carbamate compounds in research applications. nih.govleidenuniv.nl Many carbamates are either naturally fluorescent or can be degraded into fluorescent products. leidenuniv.nl The relationship between the molecular structure of carbamates and their fluorescence characteristics provides a theoretical basis for this analytical approach. nih.gov
Research has shown that carbamate pesticides can emit fluorescence when excited by UV light in a suitable solvent, producing distinct spectra with good resolution and minimal interference. nih.gov This makes fluorescence spectral analysis a feasible method for their detection. nih.gov
Fluorescence-based assays are widely utilized in high-throughput screening due to their high sensitivity and diverse operational modes. nih.gov These assays can be designed to "turn-on" or "turn-off" a fluorescent signal in the presence of the target analyte. For example, a "turn-on" fluorescent sensor for fluoride (B91410) ions was developed where the binding of the ion triggered a noticeable color change under a UV lamp. mdpi.com Similarly, portable fluorescence-based assays are being developed for the point-of-care detection of various chemical and biological analytes. mdpi.com
In the context of carbamates, fluorescence-based bioassays often employ enzymes. mdpi.com For instance, a fluorescent probe was developed for carboxylesterase, an enzyme that can be inhibited by carbamate pesticides. researchgate.net The interaction between the probe and the enzyme, and its subsequent inhibition by a carbamate, leads to a change in fluorescence intensity, allowing for quantification. researchgate.net
Electrochemical Studies of this compound
Electrochemical methods provide a simple, cost-effective, and sensitive approach for the analysis of carbamate pesticides. acs.org These techniques, which include various forms of voltammetry and amperometry, are well-suited for detecting electroactive compounds like carbamates. researchgate.net
The electrochemical behavior of carbamates can be studied directly or after a hydrolysis step. Direct detection often requires higher oxidation potentials. acs.orgnih.gov For instance, the direct electrochemical detection of underivatized N-methylcarbamate pesticides has been achieved at an operating potential of 1.45 V. nih.gov
Alternatively, carbamates can be hydrolyzed to their corresponding phenolic derivatives, which can then be detected at lower potentials. acs.orgnih.gov This approach can significantly improve detection limits. nih.gov However, the oxidation of phenols can sometimes lead to the formation of passive polymeric films on the electrode surface, a phenomenon known as electrode fouling. acs.org
To overcome challenges like electrode fouling, advanced electrode materials are being investigated. Boron-doped diamond thin-film electrodes, for example, have shown superiority over traditional carbon-based electrodes for carbamate detection due to their stability, sensitivity, and wider potential window. acs.orgnih.gov These electrodes are less prone to fouling and can be reactivated if fouling does occur. acs.orgnih.gov
Table 2: Comparison of Direct and Indirect Electrochemical Detection of Carbamate Pesticides nih.gov
| Detection Method | Operating Potential (vs. Ag/AgCl) | Detection Limits (ng/mL) |
| Direct Detection | 1.45 V | 5-20 |
| After Alkaline Hydrolysis | 0.9 V | 0.6-1 |
This table highlights the enhanced sensitivity achieved by detecting the phenolic derivatives of carbamates at a lower potential.
Biosensors for Carbamate Detection in Research Contexts
Biosensors represent a rapidly advancing field for the detection of carbamate pesticides, offering advantages such as high sensitivity, specificity, and the potential for rapid, on-site analysis. mdpi.commdpi.com A common strategy for carbamate biosensors is to utilize the inhibitory effect of these compounds on the enzyme acetylcholinesterase (AChE). nih.govacs.orgnih.govnih.gov
In a typical AChE-based biosensor, the enzyme is immobilized on a transducer. When the enzyme's substrate, such as acetylthiocholine, is introduced, a measurable signal is produced. nih.govnih.gov In the presence of a carbamate pesticide, the enzyme's activity is inhibited, leading to a decrease in the signal, which is proportional to the concentration of the inhibitor. nih.govnih.gov This inhibition is due to the carbamylation of a serine residue in the active site of the enzyme. acs.orgnih.gov
Various types of transducers are used in these biosensors, including electrochemical, optical, and piezoelectric ones. mdpi.comacs.org Electrochemical biosensors, for instance, may use electrodes modified with materials like carbon nanotubes and polyaniline to enhance their performance. ilo.org Piezoelectric biosensors, on the other hand, detect the mass change on a crystal surface due to the binding of the analyte. mdpi.com
The development of biosensors has also been advanced by the use of nanomaterials, which can improve the sensitivity and stability of the sensor. mdpi.com Furthermore, the integration of biosensors into flow-injection analysis systems allows for automated and continuous monitoring. nih.gov
Table 3: Examples of Biosensors for Carbamate Detection
| Biosensor Type | Biorecognition Element | Transduction Method | Target Analytes |
| Bioactive Paper Sensor | Acetylcholinesterase (AChE) | Colorimetric | Organophosphate and Carbamate Pesticides |
| Electrochemical Biosensor | Acetylcholinesterase (AChE) | Amperometry/Cyclic Voltammetry | Chlorpyrifos and Carbaryl |
| Flow-Injection Biosensor | Acetylcholinesterase (AChE) | Potentiometric/Conductimetric | Carbofuran and Carbaryl |
| Piezoelectric Biosensor | Cholinesterase (ChE) | Piezoelectric | Organophosphorus and Carbamate Insecticides |
This table provides an overview of different biosensor configurations used for the detection of carbamate pesticides in research.
Applications of Carbamate Chemistry in Material Science and Chemical Biology Research Non Clinical
Carbamate (B1207046) Derivatives in Polymer Chemistry and Sequence-Defined Polymers
Carbamates are fundamental to the synthesis of polyurethanes, a major class of polymers. Beyond traditional polyurethanes, there is growing interest in creating sequence-defined polymers where the monomer sequence is precisely controlled, akin to proteins. acs.orgnih.govchemrxiv.org This control allows for the fine-tuning of material properties. nih.gov
Carbamate-based monomers are attractive for constructing these sequence-defined polymers due to their chemical stability and the tunable properties they impart. nih.gov The synthesis of such polymers often involves the iterative coupling of amino alcohol monomers. acs.orgnih.gov The carbamate linkage in these polymers is more rigid than the peptide bonds in proteins, which is attributed to the extended delocalization of π-electrons. nih.govchemrxiv.orgchemrxiv.org This rigidity can influence the folding and self-assembly of the polymer chains.
Table 1: Comparison of Carbamate and Peptide Monomer Properties for Polymer Synthesis
| Feature | Carbamate Monomers | Peptide Monomers (Amino Acids) |
| Backbone Rigidity | More rigid due to extended π-electron delocalization. nih.govchemrxiv.org | Less rigid. |
| Bond Configuration | Can adopt stable cis configurations. nih.govchemrxiv.orgchemrxiv.org | Primarily assume trans configurations. nih.govchemrxiv.org |
| Synthesis | Can be synthesized on a large scale via one-pot, multistep methods. nih.gov | Well-established solid-phase and solution-phase synthesis methods. |
| Applications | Emerging as building blocks for functional, sequence-defined materials. acs.orgnih.govchemrxiv.org | Widely used in nature and for creating biomaterials and therapeutics. nih.gov |
The specific structure of "2-(Hydroxymethyl)phenyl methylcarbamate," with its reactive hydroxymethyl group, suggests it could potentially serve as an initiator or a monomer in the synthesis of specialized polycarbamates. The ortho-positioning of the hydroxymethyl and methylcarbamate groups could influence the polymer's conformational properties. documentsdelivered.com
Supramolecular Chemistry Involving this compound
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The carbamate group is capable of participating in hydrogen bonding, a key interaction in forming supramolecular assemblies. nih.gov The "this compound" molecule contains both a hydrogen bond donor (the NH group of the carbamate and the OH of the hydroxymethyl group) and hydrogen bond acceptors (the carbonyl oxygen of the carbamate and the oxygen of the hydroxymethyl group).
This dual functionality could enable it to form intricate, self-assembled structures. The ortho-substitution pattern might lead to intramolecular hydrogen bonding, which would affect its conformation and its ability to interact with other molecules. documentsdelivered.com The study of related ortho-substituted phenyl carbamates has shown that the conformation of the carbamate group can be influenced by the nature of the ortho substituent. documentsdelivered.com
The potential for "this compound" to engage in specific intermolecular interactions makes it a candidate for designing new supramolecular materials, such as gels or liquid crystals, where the precise arrangement of molecules dictates the material's properties.
Role in Chemical Biology Research beyond Direct Inhibition Studies
In chemical biology, carbamates are often recognized as inhibitors of enzymes like acetylcholinesterase. nih.govnih.gov However, their utility extends beyond direct enzyme inhibition. The carbamate moiety is a stable surrogate for the more labile peptide bond, making it a valuable component in the design of peptidomimetics. nih.govacs.org These are molecules that mimic the structure and function of peptides but have improved stability and cell permeability. nih.govacs.org
The structure of "this compound" could be incorporated into larger molecules to probe biological systems. The hydroxymethyl group offers a point for further chemical modification, allowing it to be attached to other molecules of interest, such as fluorescent dyes or affinity tags. This could facilitate studies on cellular uptake, localization, and interactions with biological targets.
Furthermore, carbamates can be used as protecting groups in the synthesis of complex molecules, including peptides and other bioactive compounds. nih.gov The specific reactivity of a substituted phenyl carbamate can be tuned by the electronic properties of the substituents on the phenyl ring. nih.gov
Table 2: Potential Non-Inhibitory Roles of "this compound" in Chemical Biology
| Application Area | Potential Role of this compound | Rationale |
| Peptidomimetics | As a structural scaffold or building block. | The carbamate group can replace a peptide bond to increase stability. nih.govacs.org |
| Bioconjugation | As a linker molecule. | The hydroxymethyl group provides a handle for attaching other functional groups. |
| Probe Development | As a core structure for developing chemical probes. | Can be modified to include reporter groups for studying biological processes. |
| Organic Synthesis | As a synthetic intermediate or protecting group. | The reactivity of the carbamate can be exploited in synthetic strategies. nih.govnih.gov |
Q & A
Basic: What analytical techniques are recommended for confirming the structural integrity of 2-(Hydroxymethyl)phenyl methylcarbamate in synthetic samples?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR spectroscopy to confirm the presence of the hydroxymethyl (-CH₂OH) and methylcarbamate (-OCONHCH₃) groups. Compare chemical shifts with analogous carbamates, such as ethiofencarb (2-[(ethylthio)methyl]phenyl methylcarbamate), where δ ~1.3 ppm (CH₃ of ethylthio) and δ ~3.7 ppm (N-methyl) are observed .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns. For example, methylcarbamates typically show a loss of CO (28 Da) and NHCH₃ (45 Da) .
Basic: What safety protocols should be prioritized when handling this compound in laboratory settings?
Methodological Answer:
- Dust Control: Use local exhaust ventilation and grounded equipment to prevent electrostatic discharge, as fine dust accumulation poses explosion risks .
- Personal Protective Equipment (PPE): Wear impermeable gloves (tested for carbamate resistance) and eye/face protection. Avoid skin contact due to potential acetylcholinesterase inhibition .
- Storage: Store in sealed containers away from oxidizing agents, with regular dust-deposit inspections in workspaces .
Advanced: How does the hydroxymethyl substituent influence the metabolic stability of this compound compared to alkylthio analogs (e.g., ethiofencarb)?
Methodological Answer:
- Metabolic Pathways: The hydroxymethyl group may enhance hydrolysis susceptibility via esterases or cytochrome P450 enzymes, whereas ethiofencarb’s ethylthio group undergoes oxidative desulfuration to sulfoxide/sulfone metabolites. Compare in vitro liver microsome assays using LC-MS to track metabolite formation .
- Stability Studies: Conduct pH-dependent degradation experiments (e.g., in simulated gastric fluid) to assess hydrolytic stability. Hydroxymethyl derivatives may show faster degradation than sulfur-containing analogs .
Advanced: What computational approaches are suitable for modeling this compound’s interaction with acetylcholinesterase (AChE)?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes. Compare with propoxur (2-isopropoxyphenyl methylcarbamate), which binds AChE via carbamate-mediated covalent adducts with Ser203 .
- Molecular Dynamics (MD) Simulations: Analyze the stability of enzyme-inhibitor complexes over 100-ns trajectories. Focus on hydrogen bonding between the hydroxymethyl group and catalytic triad residues (e.g., His447) .
Advanced: How can ionic liquid (IL)-based extraction methods be optimized for this compound in environmental matrices?
Methodological Answer:
- Anion Selection: Use bromide ([Br]⁻)-based ILs (e.g., [C₄C₁im][Br]) for enhanced extraction efficiency via hydrophobic interactions, as demonstrated for structurally similar carbamates .
- Matrix Compatibility: Validate recovery rates in plant tissues using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols with IL-modified dispersive solid-phase extraction (dSPE) .
Basic: What synthetic routes are documented for aryl methylcarbamates analogous to this compound?
Methodological Answer:
- Isocyanate Route: React 2-(hydroxymethyl)phenol with methyl isocyanate (CH₃NCO) in anhydrous toluene at 60°C, catalyzed by triethylamine (TEA). Monitor via FTIR for NCO peak (2270 cm⁻¹) disappearance .
- Transesterification: Use phenyl chloroformate and methylamine in dichloromethane (DCM). Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: What are the challenges in achieving enantiomeric purity for chiral derivatives of this compound?
Methodological Answer:
- Chiral Resolution: Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Optimize mobile phase composition (e.g., hexane/isopropanol) to resolve enantiomers .
- Asymmetric Synthesis: Use enantioselective catalysts (e.g., Jacobsen’s salen-Co complexes) during carbamate formation. Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .
Advanced: How do structural modifications (e.g., hydroxymethyl vs. methoxy groups) affect the insecticidal activity of phenyl methylcarbamates?
Methodological Answer:
- Structure-Activity Relationship (SAR): Compare AChE inhibition IC₅₀ values of this compound with isoprocarb (2-isopropylphenyl methylcarbamate) using Ellman’s assay. Hydroxymethyl groups may reduce lipophilicity, impacting penetration into insect nervous systems .
- In Silico Predictions: Generate QSAR models using descriptors like logP and polar surface area to predict bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
